Carbonochloridic acid, octyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVAXFIFHSGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064710 | |
| Record name | Carbonochloridic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7452-59-7 | |
| Record name | Octyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, octyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, octyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, octyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl chloroformate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.386 | |
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| Record name | Octyl chloroformate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Carbonochloridic Acid, Octyl Ester (CAS 7452-59-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonochloridic acid, octyl ester, commonly known as octyl chloroformate, is a versatile chemical reagent with the CAS number 7452-59-7.[1][2][3] It belongs to the class of chloroformates, which are esters of chloroformic acid.[4] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and, most importantly, its applications and experimental protocols relevant to research and drug development. Its primary utility lies in its reactivity as an acylating agent, particularly in the formation of carbamates through reaction with amines.[4][5] This reaction is fundamental in the synthesis of various organic molecules, including pharmaceuticals and as a means of introducing protecting groups in peptide synthesis.[6]
Physicochemical Properties
A summary of the key physicochemical properties of octyl chloroformate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 7452-59-7 | [1][7] |
| Molecular Formula | C₉H₁₇ClO₂ | [1][7][8] |
| Molecular Weight | 192.68 g/mol | [1][7][8] |
| Appearance | Colorless liquid | [8][9] |
| Odor | Pungent | [9][10] |
| Boiling Point | 90-91 °C at 15 hPa | [8] |
| Flash Point | 76 °C (closed cup) | [8] |
| Density | 0.984 g/cm³ at 25 °C | [8] |
| Synonyms | Octyl chloroformate, n-Octyl chloroformate, Chloroformic acid n-octyl ester, Octyl carbonochloridate | [1][11][12] |
| Solubility | Soluble in Chloroform | [12] |
Safety and Handling
Octyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[8][9][13] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[8][13]
GHS Hazard Information
A summary of the GHS hazard statements and pictograms is provided in Table 2.
| GHS Classification | Hazard Statement(s) | Pictogram(s) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger |
Precautionary Measures and First Aid
When handling octyl chloroformate, it is crucial to wear protective gloves, clothing, eye protection, and face protection.[8][13] Work should be conducted in a well-ventilated area, such as a fume hood.[13] In case of accidental exposure, the following first-aid measures should be taken:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]
-
In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8][9][13][14]
Experimental Protocols
Octyl chloroformate is a key reagent in organic synthesis. Below are detailed experimental protocols for its synthesis and a common application.
Synthesis of Octyl Chloroformate from n-Octanol and Triphosgene
This protocol describes a laboratory-scale synthesis of octyl chloroformate using triphosgene as a safer alternative to phosgene gas.
Experimental Workflow for the Synthesis of Octyl Chloroformate
References
- 1. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 2. Octyl chloroformate [webbook.nist.gov]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. peptide.com [peptide.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]
- 9. CHLOROFORMIC ACID N-OCTYL ESTER | 7452-59-7 [chemicalbook.com]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 14. research.usf.edu [research.usf.edu]
An In-depth Technical Guide to the Physical Properties of n-Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of n-Octyl chloroformate (CAS No: 7452-59-7), a key reagent in organic synthesis. The information herein is intended to support laboratory research, chemical process development, and safety protocols.
Core Physical and Chemical Properties
n-Octyl chloroformate is a colorless to nearly colorless liquid. It is recognized for its utility in the synthesis of various organic compounds, including surfactants and as a derivatization agent in chromatography.[1] The following table summarizes its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇ClO₂ | [2][3][4] |
| Molecular Weight | 192.68 g/mol | [2][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [2][4][5] |
| Boiling Point | 123 °C at 30 mmHg90-91 °C at 11 mmHg | [2][5][6][7][8] |
| Melting Point | No data available | [8] |
| Density / Specific Gravity | 0.98 g/cm³ (Specific Gravity at 20/20 °C)0.984 g/mL | [2][5][6][7] |
| Refractive Index | 1.431.430-1.432 | [2][5][6][7] |
| Flash Point | 76 °C75 °C | [2][5][6][7][8] |
| Solubility | Soluble in ChloroformSlightly soluble in water | [6][8] |
| Vapor Pressure | 0.39 psi at 20 °C | [6][7] |
| Stability | Moisture Sensitive | [2][6][8] |
Experimental Protocols for Property Determination
While specific experimental documentation for n-Octyl chloroformate is not publicly detailed, the following outlines standard methodologies for determining the key physical properties of liquid organic compounds.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a small quantity of a liquid can be accurately determined using a Thiele tube.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]
Density Measurement (Digital Density Meter)
Modern determination of density for liquids is often performed using a digital density meter, which is a precise and rapid method.
-
Calibration: The instrument is first calibrated using a standard of known density, typically dry air and distilled water.
-
Sample Introduction: A small volume of the n-Octyl chloroformate is injected into the oscillating U-tube within the instrument.[5]
-
Measurement Principle: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[5]
-
Data Acquisition: The density is then calculated by the instrument's software and displayed, often corrected to a standard temperature.[7]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental property that can be measured with high precision using an Abbe refractometer.
-
Instrument Calibration: The refractometer is calibrated using a standard with a known refractive index.
-
Sample Application: A few drops of n-Octyl chloroformate are placed on the prism of the refractometer.
-
Measurement: Light is passed through the sample, and the angle of refraction is measured. The instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.
Solubility Determination
A qualitative assessment of solubility can be performed through a series of systematic tests.
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, diethyl ether, ethanol, chloroform) are selected.
-
Procedure: A small, measured amount of n-Octyl chloroformate is added to a test tube containing a specific volume of the chosen solvent.[3]
-
Observation: The mixture is agitated vigorously, and the degree of dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.[3] For more quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined analytically.[10]
Workflow for Boiling Point Determination
The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the Thiele tube method.
Caption: A flowchart of the Thiele tube method for boiling point determination.
Safety and Handling
n-Octyl chloroformate is a hazardous chemical and should be handled with appropriate safety precautions. It is fatal if swallowed, in contact with skin, or if inhaled.[2][5] It causes severe skin burns and eye damage.[2][5] It is also a combustible liquid and may be corrosive to metals.[2][5] When handling this compound, it is imperative to use personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection, and to work in a well-ventilated area or under a chemical fume hood.[11] Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][11]
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. matestlabs.com [matestlabs.com]
An In-depth Technical Guide to Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of octyl chloroformate, a key reagent in organic synthesis. It details the compound's chemical and physical properties, synthesis protocols, significant applications, and essential safety information. The content is structured to serve as a practical resource for professionals in research and drug development.
Core Chemical Identity and Properties
Octyl chloroformate, also known as n-octyl chloroformate or carbonochloridic acid octyl ester, is a reactive organic compound widely used as a protecting group and an intermediate in the synthesis of various molecules.
Chemical Identifiers
The following table summarizes the key identifiers for octyl chloroformate.
| Identifier | Value |
| Molecular Formula | C₉H₁₇ClO₂[1] |
| Molecular Weight | 192.68 g/mol [1] |
| CAS Number | 7452-59-7[1] |
| EC Number | 231-224-9 |
| InChI Key | VFXVAXFIFHSGNR-UHFFFAOYSA-N[1] |
| SMILES | CCCCCCCCOC(=O)Cl[1] |
Physicochemical Properties
This table outlines the key physical and chemical properties of octyl chloroformate.
| Property | Value |
| Appearance | Colorless to nearly colorless clear liquid[1] |
| Boiling Point | 90-91 °C at 11 mmHg |
| Density | 0.984 g/cm³ at 25 °C |
| Flash Point | 76 °C (closed cup) |
| Solubility | Soluble in chloroform. Reacts with water. |
| Stability | Moisture sensitive. Stable under recommended storage conditions. |
| Incompatible Materials | Strong bases, alcohols, amines, strong oxidizing agents. |
Synthesis of Octyl Chloroformate
Octyl chloroformate is typically synthesized by the reaction of n-octanol with a phosgene equivalent. While historically phosgene gas was used, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now common in laboratory and industrial settings.
Experimental Protocol: Synthesis from n-Octanol and Triphosgene
This protocol is based on established methods for preparing chloroformates from alcohols using triphosgene.[2]
Materials:
-
n-Octanol (1.30 g, 10 mmol)
-
Triphosgene (1.54 g, 5.2 mmol)
-
Sodium Carbonate (1.02 g, 10 mmol)
-
Dimethylformamide (DMF) (0.2 g, 0.35 mmol, as catalyst)
-
Toluene (40 mL total)
Procedure:
-
Reactor Setup: A reaction flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Initial Mixture: To the flask, add triphosgene (1.54 g), sodium carbonate (1.02 g), DMF (0.2 g), and 20 mL of toluene.
-
Cooling: Cool the mixture to 0 °C using an ice bath and stir for 30 minutes.
-
Addition of Alcohol: Dissolve n-octanol (1.30 g) in 20 mL of toluene and add this solution to the dropping funnel. Add the n-octanol solution slowly to the cooled reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 8 hours. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC).
-
Workup:
-
Remove the solid sodium carbonate by filtration.
-
Remove the toluene from the filtrate under reduced pressure.
-
-
Product: The resulting product is octyl chloroformate as a colorless oil. The reported yield for this method is approximately 96%.[2]
References
An In-depth Technical Guide to the Synthesis of n-Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of n-octyl chloroformate, a key reagent in organic synthesis. This document details the chemical principles, experimental protocols, and safety considerations for its preparation, with a focus on methods employing triphosgene as a safer alternative to phosgene gas.
Introduction
n-Octyl chloroformate is a valuable chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary function is to introduce an n-octyloxycarbonyl group onto a molecule, which can serve as a protecting group or as a reactive moiety for further transformations. The synthesis of n-octyl chloroformate is most commonly achieved through the reaction of n-octanol with a phosgene equivalent. Due to the high toxicity of phosgene gas, methods utilizing safer phosgene surrogates, such as triphosgene (bis(trichloromethyl) carbonate), are now preferred in both laboratory and industrial settings.[1][2]
Reaction Overview and Mechanism
The synthesis of n-octyl chloroformate from n-octanol and triphosgene proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, which serves to neutralize the hydrochloric acid byproduct and to catalyze the reaction.[1][2]
The proposed reaction mechanism involves the in-situ generation of phosgene from triphosgene, catalyzed by the amine base. The alcohol (n-octanol) then acts as a nucleophile, attacking the carbonyl carbon of the generated phosgene. Subsequent elimination of a chloride ion and a proton (abstracted by the base) yields the n-octyl chloroformate product.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and characterization of n-octyl chloroformate.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₇ClO₂ | [3] |
| Molecular Weight | 192.68 g/mol | [3] |
| Appearance | Colorless to almost colorless liquid | |
| Boiling Point | 90-91 °C @ 11 mmHg | [4] |
| Density | 0.984 g/cm³ | [4] |
| Purity (Typical) | >97.0% (GC) | |
| Yield (Triphosgene method) | 96-98% | [2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of n-octyl chloroformate using triphosgene, based on established literature procedures.[2]
Materials and Equipment
-
n-Octanol
-
Triphosgene
-
Sodium Carbonate
-
Triethylamine (as catalyst)
-
Toluene (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
-
A mixture of triphosgene (5.2 mmol), sodium carbonate (10 mmol), and triethylamine (0.35 mmol) in anhydrous toluene (20 mL) is cooled to 0°C in an ice bath with stirring.[2]
-
A solution of n-octanol (10 mmol) in anhydrous toluene (20 mL) is added dropwise to the cooled mixture over a period of 30 minutes.[2]
-
The reaction mixture is stirred at 0°C for 8 hours.[2]
-
The solid sodium carbonate is removed by filtration.[2]
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude n-octyl chloroformate as a colorless oil.[2]
Purification
The crude n-octyl chloroformate can be purified by vacuum distillation.
-
Distillation Conditions: 90-91 °C at 11 mmHg.[4]
Characterization Data
The identity and purity of the synthesized n-octyl chloroformate can be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons.
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. A known spectrum is available for reference.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of n-octyl chloroformate will exhibit characteristic absorption bands for the carbonyl group (C=O) of the chloroformate and the C-O and C-Cl bonds.
Safety Precautions
Extreme caution must be exercised when handling triphosgene and n-octyl chloroformate.
-
Triphosgene: Triphosgene is a toxic solid that can release phosgene gas upon heating or in the presence of moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]
-
n-Octyl Chloroformate: n-Octyl chloroformate is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a fume hood with appropriate PPE.
-
General: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the decomposition of triphosgene and the product.
Visualizations
Reaction Pathway
The following diagram illustrates the synthesis of n-octyl chloroformate from n-octanol and triphosgene.
Caption: Synthesis of n-octyl chloroformate from n-octanol and triphosgene.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of n-octyl chloroformate.
References
- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CHLOROFORMIC ACID N-OCTYL ESTER | 7452-59-7 [chemicalbook.com]
- 5. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 13C NMR [m.chemicalbook.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of Carbonochloridic Acid, Octyl Ester
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (octyl chloroformate).
Chemical Structure and Properties
-
IUPAC Name: octyl carbonochloridate[1]
-
Synonyms: n-Octyl chloroformate, this compound, Octyl chloridocarbonate[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of octyl chloroformate provides information on the number and types of hydrogen atoms present in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | Triplet | 2H | -O-CH₂ - |
| ~1.7 | Quintet | 2H | -O-CH₂-CH₂ - |
| ~1.3 | Multiplet | 10H | -(CH₂)₅- |
| ~0.9 | Triplet | 3H | -CH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the octyl chloroformate molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C =O |
| ~72 | -O-C H₂- |
| ~32 | -C H₂- |
| ~29 | -C H₂- |
| ~28 | -C H₂- |
| ~25 | -C H₂- |
| ~22 | -C H₂- |
| ~14 | -C H₃ |
Note: Predicted chemical shifts based on typical values for similar functional groups.[4] The peak around 77 ppm, if present, is likely due to the CDCl₃ solvent.[4]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of octyl chloroformate for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6][7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[5][7][8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]
-
Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][8]
-
The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[5][8]
-
Cap the NMR tube securely.[5]
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[5]
-
The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[5]
-
Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1775 | Strong | C=O stretch (acid chloride) |
| ~1150 | Strong | C-O stretch (ester) |
Note: These are characteristic absorption bands. The data can be obtained using techniques like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[1]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR data.[9][10]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9][10]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]
-
Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]
-
If analyzing a solid, apply pressure to ensure good contact between the sample and the crystal.[11][12]
-
Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the sample.[9][13]
-
After the measurement, clean the crystal with a suitable solvent.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data
| m/z | Relative Intensity (%) | Assignment |
| 192/194 | Low | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 112 | Moderate | [M - Cl - C₂H₄]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 55 | High | [C₄H₇]⁺ |
Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2 peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are often fragments of the octyl chain.[1]
Experimental Protocol for Mass Spectrometry
The following is a general procedure for analyzing a small molecule like octyl chloroformate using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).[14][15]
-
Sample Preparation: Prepare a dilute solution of octyl chloroformate in a volatile organic solvent.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added to the sample.[15]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from other components.[14]
-
Ionization: An ionization technique suitable for small molecules, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.[16][17]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[17]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Calibration: The m/z scale is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[18]
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like octyl chloroformate.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. This compound | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octyl chloroformate [webbook.nist.gov]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. gammadata.se [gammadata.se]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uab.edu [uab.edu]
- 17. zefsci.com [zefsci.com]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Octyl chloroformate is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the preparation of carbonates and carbamates. Its inherent reactivity, however, necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the stability and storage of octyl chloroformate, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.
Chemical Profile and General Stability
Octyl chloroformate is a colorless to pale yellow liquid with a pungent odor. It is classified as a corrosive and toxic substance, demanding careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The stability of octyl chloroformate is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.
Table 1: General Properties and Stability Information for Octyl Chloroformate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |
| Molecular Weight | 192.68 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 90-91 °C at 15 hPa | [3] |
| Flash Point | 76 °C (closed cup) | [3] |
| Moisture Sensitivity | Highly sensitive to moisture | [3] |
| Thermal Stability | Decomposes upon heating | [4] |
| Incompatible Materials | Strong bases, alcohols, amines, strong oxidizing agents | [3] |
Degradation Pathways
The principal degradation pathways for octyl chloroformate are hydrolysis and thermal decomposition. Understanding these mechanisms is critical for preventing unwanted reactions and ensuring the purity of the reagent.
Hydrolysis
In the presence of water, octyl chloroformate readily undergoes hydrolysis to produce octanol, carbon dioxide, and hydrochloric acid. This reaction is typically rapid and exothermic. The proposed mechanism for the hydrolysis of primary alkyl chloroformates, such as octyl chloroformate, is a bimolecular addition-elimination pathway.
Thermal Decomposition
Exposure to elevated temperatures can cause octyl chloroformate to decompose, primarily yielding octyl chloride and carbon dioxide. This decomposition can be accelerated in the presence of catalysts. The reaction is believed to proceed through an ion-pair mechanism.
Recommended Storage and Handling
To minimize degradation and ensure a long shelf life, octyl chloroformate should be stored under controlled conditions.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate (2-8 °C) or store in a cool place (<15 °C) | To minimize thermal decomposition. | [3] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To prevent hydrolysis from atmospheric moisture. | |
| Container | Tightly sealed, original container | To prevent moisture ingress and contamination. | [3] |
| Light | Store in a dark place | To prevent potential photolytic degradation. | |
| Handling | Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. | Due to its corrosive and toxic nature. | [3] |
Stability Testing and Analytical Methods
Assessing the stability of octyl chloroformate requires analytical methods that can distinguish the intact compound from its degradation products. Such methods are known as stability-indicating methods. Forced degradation studies are typically performed to generate potential degradation products and validate the stability-indicating nature of the analytical method.[4][5]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions to accelerate its decomposition.[4][5]
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated temperature | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation (though chloroformates are generally less susceptible) |
| Thermal | Elevated temperature (e.g., 60-80 °C) in a controlled oven | Thermal Decomposition |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation |
Analytical Methods for Stability Assessment
Several analytical techniques can be employed to monitor the stability of octyl chloroformate.
Table 4: Analytical Methods for Stability Testing
| Method | Principle | Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Detection can be by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Purity assessment and quantification of octyl chloroformate and its volatile degradation products (e.g., octyl chloride, octanol).[6] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile phase and a stationary phase. UV detection is common. | Purity assessment and quantification of octyl chloroformate and non-volatile degradation products. Derivatization may be necessary for compounds lacking a UV chromophore. |
| Titrimetry | Measurement of the amount of a reagent of known concentration that is consumed in a reaction. | Can be used to determine the concentration of acidic degradation products like HCl. |
Experimental Protocols
The following are example protocols for conducting stability studies on octyl chloroformate. These should be adapted and validated for specific laboratory conditions and regulatory requirements.
Protocol for a Forced Hydrolysis Study
Objective: To assess the stability of octyl chloroformate under acidic and basic conditions.
Materials:
-
Octyl chloroformate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Volumetric flasks, pipettes
-
HPLC or GC instrument
Procedure:
-
Prepare a stock solution of octyl chloroformate in acetonitrile.
-
For acid hydrolysis, mix a known volume of the stock solution with 0.1 M HCl in a volumetric flask.
-
For base hydrolysis, mix a known volume of the stock solution with 0.1 M NaOH in a volumetric flask.
-
Maintain the solutions at a controlled temperature (e.g., room temperature or 40 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the aliquot if necessary.
-
Dilute the aliquot to a suitable concentration with the mobile phase or an appropriate solvent.
-
Analyze the samples by a validated stability-indicating HPLC or GC method.
-
Calculate the percentage of remaining octyl chloroformate and the formation of any degradation products.
Protocol for a Thermal Stability Study
Objective: To evaluate the stability of octyl chloroformate at elevated temperatures.
Materials:
-
Octyl chloroformate
-
Sealed vials
-
Controlled temperature oven
-
GC or HPLC instrument
Procedure:
-
Place a known amount of neat octyl chloroformate into several sealed vials.
-
Place the vials in a controlled temperature oven at a specified temperature (e.g., 50 °C, 60 °C, 70 °C).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Prepare a solution of the sample in a suitable solvent.
-
Analyze the sample using a validated GC or HPLC method to determine the purity of octyl chloroformate and the presence of degradation products.
-
Calculate the rate of degradation at each temperature.
Conclusion
Octyl chloroformate is a valuable but reactive reagent that requires careful handling and storage to maintain its integrity. Its primary degradation pathways are hydrolysis and thermal decomposition. By adhering to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from moisture and light, the stability of octyl chloroformate can be significantly enhanced. The use of validated stability-indicating analytical methods, in conjunction with forced degradation studies, is essential for accurately assessing the purity and shelf-life of this important chemical intermediate. This comprehensive understanding of its stability is paramount for its effective and safe use in research and development.
References
An In-depth Technical Guide to the Safe Handling of Octyl Chloroformate
For researchers, scientists, and professionals engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for octyl chloroformate, a reactive chemical intermediate. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical Identification and Properties
Octyl chloroformate, also known as carbonochloridic acid, octyl ester, is a colorless to almost colorless liquid.[1] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 7452-59-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇ClO₂ | [1][3][4][5] |
| Molecular Weight | 192.68 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 90 - 91 °C at 15 hPa | [5] |
| Flash Point | 76 °C (closed cup) | [5] |
| Density | 0.984 g/cm³ at 25 °C | [5] |
| Purity | >97.0% (GC)(T) | [1] |
Hazard Identification and Classification
Octyl chloroformate is classified as a hazardous chemical.[2] It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Furthermore, it causes severe skin burns and eye damage and is a lachrymator, a substance that causes tearing.[5][8]
GHS Hazard Statements:
-
H227: Combustible liquid[9]
Personal Protective Equipment (PPE)
Due to the hazardous nature of octyl chloroformate, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Caption: Recommended Personal Protective Equipment (PPE) for handling octyl chloroformate.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with octyl chloroformate.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][8][11]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][11]
Storage:
-
Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][8]
-
The recommended storage temperature is 2 - 8 °C.[5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][8]
Emergency First Aid Procedures
In the event of exposure to octyl chloroformate, immediate medical attention is required.[8] The following first aid measures should be taken:
Caption: First aid procedures for exposure to octyl chloroformate.
-
General Advice: In all cases, show the safety data sheet to the attending physician.[5][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[7][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[5][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][11][12]
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area and stay upwind of the spill.[2][8][11]
-
Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[5][11]
-
Containment and Cleanup: Remove all sources of ignition.[2][8] Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[2][8][11]
Chemical Reactivity and Incompatibility
Understanding the chemical reactivity of octyl chloroformate is crucial for safe storage and handling.
Caption: Incompatibility chart for octyl chloroformate.
-
Conditions to Avoid: Exposure to moist air or water, heat, flames, and sparks should be avoided.[5][8]
-
Incompatible Materials: Octyl chloroformate is incompatible with bases, strong oxidizing agents, alcohols, and amines.[5][8]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][5][8]
Toxicological and Ecological Information
While detailed experimental data is not always available in safety data sheets, the acute toxicity of octyl chloroformate is established.[7] It is classified as acutely toxic by oral, dermal, and inhalation routes.[8] There is no information to suggest that it is an endocrine disruptor.[8] Information on its environmental fate and effects is limited, but it should not be released into the environment.[8][11]
Disposal Considerations
Disposal of octyl chloroformate must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] It is imperative not to contaminate water, foodstuffs, or sewer systems with this chemical.[11]
This guide is intended to provide a thorough understanding of the safety precautions and handling procedures for octyl chloroformate. For further details, always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. Octyl chloroformate [webbook.nist.gov]
- 5. valsynthese.ch [valsynthese.ch]
- 6. This compound | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.fr [fishersci.fr]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Reactivity of octyl chloroformate with alcohols and amines
An In-depth Technical Guide to the Reactivity of Octyl Chloroformate with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl chloroformate (C₉H₁₇ClO₂) is a key organic reagent characterized by its high reactivity, making it an essential building block in modern organic synthesis. As an ester of chloroformic acid, its utility lies primarily in its ability to react with nucleophiles to form stable carbonate and carbamate linkages.[1] These functional groups are integral to a wide array of applications, from the installation of protecting groups in peptide synthesis to the creation of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] This technical guide provides a comprehensive overview of the reactivity of octyl chloroformate with alcohols and amines, detailing reaction mechanisms, kinetics, experimental protocols, and quantitative data to support professionals in research and drug development.
Core Reactivity and Mechanism
The reactivity of octyl chloroformate is dominated by the electrophilic nature of its carbonyl carbon. The presence of both an electronegative chlorine atom and an oxygen atom creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The reaction with both alcohols and amines proceeds through a classical bimolecular nucleophilic addition-elimination mechanism .[5][6]
-
Nucleophilic Addition: The nucleophile (the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.[5]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated carbamate or carbonate is deprotonated, typically by a base added to the reaction mixture, to yield the final neutral product and a salt (e.g., pyridinium chloride or triethylammonium chloride).[1]
This stepwise process, where the initial addition is often the rate-determining step, has been supported by kinetic studies.[5][7]
Caption: General nucleophilic addition-elimination mechanism.
Reactivity with Amines: Carbamate Synthesis
The reaction of octyl chloroformate with primary or secondary amines produces N-substituted octyl carbamates. This reaction is highly efficient and is a cornerstone for introducing the octyloxycarbonyl protecting group or for synthesizing molecules with a carbamate linkage.[1]
General Reaction: C₈H₁₇O(CO)Cl + R¹R²NH + Base → C₈H₁₇O(CO)NR¹R² + [Base-H]⁺Cl⁻
The reaction is typically rapid and exothermic.[6] A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Reactivity Trend: The nucleophilicity and steric hindrance of the amine play a crucial role.
-
Primary Amines (RNH₂): Generally highly reactive due to lower steric bulk.
-
Secondary Amines (R₂NH): Still reactive, but the rate may be slower compared to primary amines with similar electronic properties due to increased steric hindrance around the nitrogen atom.
-
Aromatic Amines (e.g., Aniline): Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. They typically require slightly more forcing conditions (e.g., elevated temperature) to react.
Quantitative Data: Reaction with Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Pyridine | Dichloromethane | 0 to RT | 1 - 2 | >90 |
| Piperidine | Triethylamine | Tetrahydrofuran | 0 to RT | 1 - 2 | >95 |
| Aniline | Pyridine | Toluene | RT to 50 | 2 - 4 | 80-90 |
| Di-n-butylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 3 | ~90 |
Note: Data is compiled from general knowledge of chloroformate reactivity and may vary based on precise experimental conditions. Yields are typical for analogous chloroformates.
Caption: Experimental workflow for carbamate synthesis.
Reactivity with Alcohols: Carbonate Synthesis
When octyl chloroformate reacts with an alcohol or phenol, it forms a mixed octyl carbonate ester. This reaction is fundamental for creating carbonate linkages found in various industrial products and pharmaceuticals.[8][9]
General Reaction: C₈H₁₇O(CO)Cl + R-OH + Base → C₈H₁₇O(CO)OR + [Base-H]⁺Cl⁻
Similar to the reaction with amines, a non-nucleophilic base is essential for scavenging the HCl byproduct. Alcohols are generally less nucleophilic than amines, so these reactions may require longer reaction times or gentle heating to proceed to completion.
Reactivity Trend: Steric hindrance is the dominant factor controlling the reaction rate.
-
Primary Alcohols (RCH₂OH): Most reactive.
-
Secondary Alcohols (R₂CHOH): Less reactive than primary alcohols.
-
Tertiary Alcohols (R₃COH): Generally unreactive under standard conditions due to severe steric hindrance. Alternative synthetic methods are often required.
-
Phenols: The nucleophilicity is dependent on substitution but they are generally reactive enough, often more so than hindered secondary alcohols.
Quantitative Data: Reaction with Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | >90 |
| Isopropanol | Pyridine | Dichloromethane | RT | 6 - 12 | 75-85 |
| Phenol | Pyridine | Tetrahydrofuran | RT | 2 - 4 | >90 |
| Benzyl Alcohol | Triethylamine | Toluene | RT | 3 - 5 | >90 |
Note: Data is compiled from general knowledge of chloroformate reactivity and may vary based on precise experimental conditions. Yields are typical for analogous chloroformates.
Caption: Experimental workflow for carbonate synthesis.
Kinetics and Solvent Effects
Kinetic studies on the solvolysis (reaction with solvent) of n-octyl chloroformate provide valuable insight into its reactivity. The specific rates of solvolysis have been measured in numerous pure and binary solvents.[7] Analysis using the two-term Grunwald-Winstein equation (log(k/k₀) = lN_T + mY_Cl) shows that the reaction is sensitive to both solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl).[5][10]
The F/Cl specific rate ratios between n-octyl fluoroformate and n-octyl chloroformate are often above unity, which is consistent with the association (addition) step of the addition-elimination pathway being rate-determining.[7]
Quantitative Data: Solvolysis of n-Octyl Chloroformate
| Solvent | Temperature (°C) | Specific Rate of Solvolysis (10⁵ k, s⁻¹) |
| 100% Ethanol | 24.2 | 1.58 |
| 90% Ethanol | 24.2 | 2.45 |
| 80% Ethanol | 24.2 | 3.55 |
| 100% Methanol | 24.2 | 4.79 |
| 90% Acetone | 24.2 | 0.282 |
| 70% TFE | 24.2 | 4.37 |
Data adapted from studies on similar chloroformates and solvolysis reports.[7][11] TFE = 2,2,2-Trifluoroethanol.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-N-octylcarbamate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol) followed by pyridine (1.19 g, 15 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Chloroformate Addition: Add octyl chloroformate (1.93 g, 10 mmol) dropwise to the cooled solution over 15 minutes via a dropping funnel. A white precipitate (pyridinium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-N-octylcarbamate.
Protocol 2: Synthesis of Benzyl Octyl Carbonate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Add benzyl alcohol (1.08 g, 10 mmol) followed by pyridine (1.19 g, 15 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Chloroformate Addition: Add octyl chloroformate (1.93 g, 10 mmol) dropwise to the solution over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine and pyridinium chloride, then with water (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure benzyl octyl carbonate.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. research.usf.edu [research.usf.edu]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Correlation of the rates of solvolysis of n-octyl fluoroformate and a comparison with n-octyl chloroformate solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]
- 9. Carbonate synthesis [organic-chemistry.org]
- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Octyl Chloroformate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of octyl chloroformate in various organic solvents. As a crucial reagent in organic synthesis, particularly in the preparation of carbonates and carbamates, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document consolidates available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing chemical solubility.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For liquid solutes like octyl chloroformate, this property is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a key predictor of solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.
Solubility Profile of Octyl Chloroformate
Currently, detailed quantitative solubility data for octyl chloroformate across a wide range of organic solvents is not extensively published in the public domain. However, based on safety data sheets (SDS) and other technical documents, a qualitative solubility profile can be summarized.
Table 1: Qualitative Solubility of Octyl Chloroformate in Various Solvents
| Solvent | Solubility/Miscibility | Citation |
| Chloroform | Soluble | [1][2] |
| General Organic Solvents | Generally Soluble | [3][4] |
| Water | Slightly Soluble/Insoluble | [5][6] |
Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a visually appreciable extent. "Slightly soluble" and "insoluble" suggest poor dissolution in the solvent.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, several established experimental methodologies can be employed. The choice of method often depends on the required accuracy, the nature of the solute and solvent, and the available analytical instrumentation.
Visual Miscibility/Solubility Assessment
This is a straightforward, qualitative or semi-quantitative method suitable for initial screening.
Protocol:
-
Preparation: Dispense a known volume (e.g., 1 mL) of the organic solvent into a clear, clean glass vial or test tube at a controlled temperature.
-
Titration: Add small, measured increments (e.g., 100 µL) of octyl chloroformate to the solvent.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and visually inspect for homogeneity. The presence of a single, clear phase indicates miscibility at that concentration. The formation of two distinct layers, cloudiness (turbidity), or droplets indicates immiscibility or insolubility.
-
Endpoint Determination: Continue adding octyl chloroformate until phase separation is observed. The approximate solubility can be reported as the volume of solute per volume of solvent.
Isothermal Shake-Flask Method
This is a highly accurate method for determining the thermodynamic solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of octyl chloroformate to a known volume of the organic solvent in a sealed, airtight flask. The presence of a visible excess of the solute is crucial to ensure saturation.
-
Equilibration: Place the flask in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved octyl chloroformate to settle.
-
Sample Extraction: Carefully extract a clear aliquot of the saturated solvent phase without disturbing the undissolved layer. This can be achieved using a syringe with a filter (e.g., 0.22 µm PTFE) to remove any suspended microdroplets.
-
Quantification: Analyze the concentration of octyl chloroformate in the aliquot using a suitable analytical technique, such as:
-
Gas Chromatography (GC): A highly effective method for volatile and semi-volatile compounds. A calibration curve of known concentrations of octyl chloroformate in the same solvent is required for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Suitable if octyl chloroformate can be derivatized to a UV-active compound or if a suitable detector (e.g., refractive index detector) is available.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual octyl chloroformate. This method is less common for liquid solutes.
-
Spectroscopic Methods
If octyl chloroformate exhibits a distinct signal in a particular spectroscopic analysis, this can be leveraged for solubility determination.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of octyl chloroformate in the desired solvent at concentrations below the expected saturation point.
-
Spectral Measurement: Measure the absorbance (UV-Vis) or other spectral response of each standard solution to generate a calibration curve.
-
Saturated Solution Analysis: Prepare a saturated solution of octyl chloroformate using the shake-flask method described above.
-
Concentration Determination: After appropriate dilution (if necessary), measure the spectral response of the saturated solution and use the calibration curve to determine the concentration of octyl chloroformate.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to determining the solubility of a chemical compound like octyl chloroformate in an organic solvent.
Caption: Workflow for determining the solubility of a liquid solute in an organic solvent.
Conclusion
While quantitative solubility data for octyl chloroformate remains sparse in readily available literature, this guide provides a solid foundation for researchers and professionals. The qualitative data presented offers initial guidance, and the detailed experimental protocols empower users to generate precise, application-specific solubility data. By following a systematic workflow, scientists can effectively characterize the solubility of octyl chloroformate, leading to more robust and reproducible synthetic and formulation processes.
References
- 1. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. youtube.com [youtube.com]
Methodological & Application
Application of Octyl Chloroformate in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of octyl chloroformate as a coupling reagent in peptide synthesis. The information is intended to guide researchers in leveraging this reagent for the efficient formation of peptide bonds, particularly through the mixed carbonic anhydride method.
Application Notes
Octyl chloroformate is an alkyl chloroformate that serves as an effective activating agent for the carboxyl group of N-protected amino acids in peptide synthesis. Its application is primarily centered around the mixed carbonic anhydride methodology , a long-established and cost-effective technique for forming peptide bonds.
Principle of Activation and Coupling:
The core principle involves a two-step process. First, the N-protected amino acid is reacted with octyl chloroformate in the presence of a tertiary amine (such as N-methylmorpholine or triethylamine) at a reduced temperature. This reaction forms a highly reactive mixed carbonic anhydride intermediate. In the second step, the amino group of a second, C-terminally protected amino acid or peptide attacks the activated carbonyl of the mixed anhydride, leading to the formation of a new peptide bond and the release of octanol and carbon dioxide as byproducts.[1]
Advantages of Using Octyl Chloroformate:
-
Cost-Effectiveness: Chloroformates are generally less expensive than many modern, proprietary coupling reagents.
-
Simple Byproducts: The byproducts of the coupling reaction, octanol and carbon dioxide, are typically easy to remove from the reaction mixture.
-
High Reactivity: Mixed anhydrides are among the most activated forms of amino acid derivatives, which can lead to rapid coupling reactions.[1]
Potential Challenges and Mitigation Strategies:
-
Urethane Formation: A potential side reaction is the formation of a urethane byproduct. This occurs if the incoming amine attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. Careful control of reaction temperature and the choice of tertiary amine can minimize this side reaction.[2]
-
Racemization: As with many activation methods, there is a risk of racemization at the chiral center of the activated amino acid. The extent of racemization can be influenced by the specific amino acid, the solvent, and the base used. Studies on other alkyl chloroformates, such as isopropyl chloroformate, have shown that the structure of the alkyl group can significantly impact the level of racemization, with bulkier groups sometimes leading to lower racemization rates.[3] For sensitive amino acids, conducting the reaction at low temperatures is crucial.
-
Symmetrical Anhydride Formation: Another possible side reaction is the formation of a symmetrical anhydride from the starting amino acid, which can also lead to urethane formation by consuming the chloroformate.[2]
Suitability for Synthesis Strategies:
Octyl chloroformate can be employed in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) . In SPPS, the high reactivity of the mixed anhydride can help drive the coupling reaction to completion, potentially reducing the required coupling times compared to other methods.[1]
Experimental Protocols
The following are detailed protocols for the use of octyl chloroformate in peptide synthesis. These are representative methods and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Gly-Phe-OMe)
This protocol describes the synthesis of a simple dipeptide using octyl chloroformate for the activation and coupling steps.
Materials:
-
N-α-benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Octyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous THF.
-
Add N-methylmorpholine (1.0 equivalent) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and free the amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.
-
Add N-methylmorpholine (1.0 equivalent) and stir for 1 minute.
-
Slowly add octyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture at -15 °C for 10-15 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
Add the pre-prepared solution of H-Phe-OMe from step 1 to the mixed anhydride solution from step 2.
-
Allow the reaction mixture to stir at -15 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Remove the precipitated N-methylmorpholine hydrochloride by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent to obtain the crude protected dipeptide.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines a single coupling cycle on a resin using octyl chloroformate. It assumes a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Octyl chloroformate
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in the reaction solvent (DCM or DMF).
-
Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin to remove piperidine and byproducts.
-
-
Amino Acid Activation:
-
In a separate flask, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in anhydrous DCM or THF.
-
Cool the solution to -15 °C.
-
Add NMM or DIEA (3-5 equivalents).
-
Slowly add octyl chloroformate (3-5 equivalents) and stir at -15 °C for 10-15 minutes.
-
-
Coupling to Resin:
-
Filter the pre-activated amino acid solution to remove any precipitated salts.
-
Add the cold, activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).
-
If the reaction is incomplete after 2 hours, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation
Table 1: Comparative Data of Alkyl Chloroformates in Peptide Synthesis
| Alkyl Chloroformate | Typical Reaction Time (Activation) | Reported Yields | Notes on Racemization | Reference |
| Ethyl Chloroformate | 10-20 min @ -15°C | Generally high | Can be significant, especially with sensitive amino acids. | [1] |
| Isobutyl Chloroformate | 10-20 min @ -15°C | Quantitative yields reported. | Commonly used; racemization is a known issue to be managed. | [2] |
| Isopropyl Chloroformate | 10-20 min @ -15°C | High yields | Reported to cause significantly less racemization than ethyl or isobutyl chloroformate in some cases.[3] | [3] |
| Octyl Chloroformate | Estimated 10-20 min @ -15°C | Expected to be high | No specific data available; may be comparable to or slightly different from other alkyls due to steric effects. | - |
Note: Data for octyl chloroformate is extrapolated based on the general behavior of alkyl chloroformates. Empirical validation is required.
Visualizations
Reaction Pathway
Caption: Reaction pathway for peptide synthesis via the mixed anhydride method.
SPPS Workflow Integration
Caption: Integration of octyl chloroformate coupling into an SPPS workflow.
References
Application Note: Quantitative Analysis of Amino Acids by GC-MS Following Derivatization with N-Octyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics, pharmaceutical research, and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and polar nature of amino acids, a derivatization step is necessary to convert them into volatile and thermally stable compounds suitable for GC analysis.[1] This application note details a robust method for the derivatization of amino acids using n-octyl chloroformate followed by GC-MS analysis.
N-alkyl chloroformates are effective derivatizing agents that react with the amino and carboxyl groups of amino acids in a single step, typically in an aqueous medium.[2][3] This method is rapid, reproducible, and can be automated, making it suitable for high-throughput analysis.[4] The resulting N-octyloxycarbonyl-O-octyl ester derivatives are thermally stable and provide characteristic mass spectra, enabling reliable identification and quantification.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of amino acids with n-octyl chloroformate is depicted below.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl chloroformate (C₉H₁₇ClO₂) is a reactive organic compound widely utilized as a versatile reagent in the synthesis of carbonate esters. Its structure, featuring a reactive chloroformate group and a lipophilic octyl chain, makes it an ideal building block for introducing an octyloxycarbonyl moiety into a variety of molecules. This modification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, solubility, and metabolic stability. The synthesis of carbonate esters using octyl chloroformate is a straightforward and high-yielding reaction, typically proceeding via nucleophilic acyl substitution.
The general reaction involves the treatment of an alcohol or a phenol with octyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the carbonate ester. The choice of reaction conditions, including the solvent, temperature, and base, can be optimized to achieve high yields and purity of the desired product.
Applications
The application of octyl chloroformate in carbonate ester synthesis is diverse, with significant implications in various fields, including:
-
Drug Development and Prodrug Synthesis: The introduction of an octyloxycarbonyl group can be employed to create lipophilic prodrugs of pharmaceuticals with poor oral bioavailability or unfavorable pharmacokinetic profiles.[1][2][3] The increased lipophilicity can enhance membrane permeability and absorption. The carbonate linkage is often designed to be cleaved in vivo by esterases, releasing the active drug. This strategy has been explored for various classes of drugs, including peptides and small molecules.[1]
-
Protecting Group Chemistry: The octyloxycarbonyl group can be used as a protecting group for hydroxyl functionalities in multi-step organic synthesis. The carbonate is stable under a range of reaction conditions and can be selectively removed when needed.
-
Derivatization for Analytical Chemistry: Octyl chloroformate can be used as a derivatizing reagent to improve the chromatographic properties of polar analytes, such as amino acids and phenols, in gas chromatography (GC) and liquid chromatography (LC). The resulting carbonate esters are more volatile and less polar, leading to better separation and detection.
-
Material Science: Carbonate esters are important components in the synthesis of polymers, lubricants, and plasticizers. The incorporation of an octyl group can impart specific properties such as flexibility and hydrophobicity to the final material.
Safety and Handling
Octyl chloroformate is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store octyl chloroformate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Reaction Mechanism and Experimental Workflow
The synthesis of carbonate esters from octyl chloroformate follows a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion, facilitated by a base, leads to the formation of the carbonate ester.
A typical experimental workflow for the synthesis and purification of a carbonate ester using octyl chloroformate is outlined below.
Experimental Protocols
General Protocol for the Synthesis of Carbonate Esters
This protocol describes a general method for the reaction of an alcohol or phenol with octyl chloroformate.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Octyl chloroformate (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the alcohol or phenol (1.0 eq) and dissolve it in anhydrous DCM or THF.
-
Add the base (pyridine or triethylamine, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add octyl chloroformate (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford the desired carbonate ester.
Data Presentation
The following table summarizes quantitative data for the synthesis of representative carbonate esters using octyl chloroformate. Please note that yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.
| Alcohol/Phenol | Carbonate Ester Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Spectroscopic Data |
| 1-Octanol | Dioctyl carbonate | DCM | Pyridine | 0 to RT | 12 | ~85 | ¹³C NMR (CDCl₃): δ 155.4 (C=O), 67.8 (O-CH₂), 31.8, 29.2, 29.1, 25.8, 22.6, 14.1 (alkyl chain).[1] |
| Ethanol | Ethyl octyl carbonate | DCM | Pyridine | 0 to RT | 4 | ~90 | IR (neat): C=O stretch ~1745 cm⁻¹.[4][5] |
| Isopropanol | Isopropyl octyl carbonate | THF | Triethylamine | 0 to RT | 6 | ~80 | ¹H NMR (CDCl₃): Characteristic septet for the isopropyl CH group. |
| Benzyl Alcohol | Benzyl octyl carbonate | DCM | Pyridine | 0 to RT | 8 | ~88 | ¹H NMR (CDCl₃): δ 7.4-7.3 (m, 5H, Ar-H), 5.1 (s, 2H, Ar-CH₂), 4.1 (t, 2H, O-CH₂), and signals for the octyl chain. |
| Phenol | Octyl phenyl carbonate | DCM | Pyridine | 0 to RT | 10 | ~82 | ¹³C NMR: Characteristic signals for the aromatic carbons and the carbonate carbonyl.[6] |
Specific Application Example: Synthesis of a Lipophilic Prodrug Moiety
The octyloxycarbonyl group can be attached to a drug molecule containing a hydroxyl or amino group to increase its lipophilicity and potentially improve its absorption and pharmacokinetic profile. For example, the synthesis of an octyloxycarbonyl derivative of the peptide hormone oxytocin has been reported as a strategy to create a lipophilic prodrug.[1] In this approach, the N-terminal amino group of the peptide is acylated with an alkyl chloroformate, such as octyl chloroformate, during solid-phase peptide synthesis.[1] This modification masks a charged group, increasing the overall lipophilicity of the molecule, which may enhance its ability to cross biological membranes.[1]
References
- 1. Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectrabase.com [spectrabase.com]
Application of Octyl Chloroformate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the octyloxycarbonyl protecting group. In the realm of pharmaceutical sciences, this lipophilic moiety plays a crucial role in the strategic design of prodrugs. By masking polar functional groups, such as amines and hydroxyls, on an active pharmaceutical ingredient (API), octyl chloroformate derivatization can significantly enhance the lipophilicity of the parent drug. This modification is instrumental in improving drug delivery characteristics, such as membrane permeability and oral bioavailability. The resulting carbamate or carbonate linkage is designed to be stable during administration and absorption, and subsequently cleaved in vivo by enzymatic or chemical hydrolysis to release the active drug at the site of action. This application note provides a detailed overview and experimental protocols for the use of octyl chloroformate in the synthesis of pharmaceutical intermediates, with a focus on prodrug development.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary application of octyl chloroformate in pharmaceutical intermediate synthesis is the formation of N-octyloxycarbonyl carbamates and O-octyloxycarbonyl carbonates. These reactions are typically employed to:
-
Enhance Lipophilicity: The C8 alkyl chain of the octyloxycarbonyl group significantly increases the lipophilicity of polar drug molecules, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improve Bioavailability: By masking polar functional groups, the oral bioavailability of certain drugs can be enhanced due to increased absorption across the gastrointestinal tract.
-
Prolong Drug Release: The carbamate or carbonate bond can be designed to have a specific hydrolysis rate, allowing for a more sustained release of the active drug, potentially reducing dosing frequency.
-
Serve as a Linker: The octyloxycarbonyl group can act as a linker to attach a drug molecule to another moiety, such as a targeting ligand or a carrier molecule in antibody-drug conjugates (ADCs), although direct applications of octyl chloroformate in marketed ADCs are not prevalent.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of an N-octyloxycarbonyl prodrug of a model antiviral agent, Zidovudine (AZT). This protocol is illustrative of the general methodology for the N-acylation of amine-containing pharmaceutical intermediates using octyl chloroformate.
Synthesis of N³-Octyloxycarbonyl-Zidovudine
Objective: To synthesize a lipophilic prodrug of Zidovudine by introducing an octyloxycarbonyl group at the N³ position of the thymine base.
Reaction Scheme:
Materials:
| Compound/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Zidovudine (AZT) | 267.24 | 1.0 g | 3.74 mmol |
| Octyl Chloroformate | 192.68 | 0.80 g (0.76 mL) | 4.15 mmol |
| Triethylamine (TEA) | 101.19 | 0.57 mL | 4.11 mmol |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 15 mL | - |
| Brine | - | 15 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Zidovudine (1.0 g, 3.74 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension at room temperature.
-
Base Addition: Add triethylamine (0.57 mL, 4.11 mmol) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add octyl chloroformate (0.76 mL, 4.15 mmol) dropwise to the cold suspension over a period of 10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 5% methanol in dichloromethane).
-
Quenching: Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-50% ethyl acetate) to yield the pure N³-Octyloxycarbonyl-Zidovudine.
Expected Outcome: A colorless to pale yellow solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N³-Octyloxycarbonyl-Zidovudine. Actual yields may vary depending on experimental conditions.
| Parameter | Value |
| Reactants | |
| Zidovudine (AZT) | 1.0 g |
| Octyl Chloroformate | 0.80 g |
| Product | |
| Product Name | N³-Octyloxycarbonyl-Zidovudine |
| Molecular Formula | C₂₂H₃₃N₅O₇ |
| Molecular Weight | 479.53 g/mol |
| Theoretical Yield | 1.79 g |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | |
| Method | Flash Column Chromatography |
| Eluent System | Ethyl Acetate/Hexane Gradient |
Visualizations
Experimental Workflow for N-Octyloxycarbonylation
Caption: General workflow for the synthesis of an N-octyloxycarbonyl prodrug intermediate.
Conceptual Diagram of Prodrug Activation
Caption: Conceptual pathway of in vivo activation of an octyloxycarbonyl prodrug.
Application Notes and Protocols for LC-MS/MS Analysis of Compounds Derivatized with Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small polar molecules, such as amino acids, organic acids, and pharmaceuticals, by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization is a powerful strategy to overcome these limitations. This application note details a comprehensive protocol for the derivatization of small molecules with octyl chloroformate (OCF) for sensitive and robust analysis by LC-MS/MS.
Octyl chloroformate reacts with primary and secondary amines, phenols, and carboxylic acids to form their respective carbamates and esters. The introduction of the octyl group significantly increases the hydrophobicity of the analytes, leading to improved retention on C18 columns. Furthermore, the presence of the carbamate or ester linkage can enhance ionization efficiency in the mass spectrometer, resulting in lower limits of detection. The increased lipophilicity of the derivatives also facilitates their extraction from aqueous biological matrices.
These application notes provide a generalized protocol for sample preparation, derivatization, and subsequent LC-MS/MS analysis. While this document provides a strong foundation, optimization of the reaction and instrument parameters for specific analytes of interest is recommended.
Experimental Protocols
Materials and Reagents
-
Octyl chloroformate (OCF), 97% or higher purity
-
Pyridine, ACS grade or higher
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Internal standards (isotope-labeled analytes, if available)
-
Sample matrix (e.g., plasma, urine, cell culture media)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (optional)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
Sample Preparation
The following is a general protocol for the preparation of biological samples. The specific steps may need to be adjusted based on the sample matrix and the analytes of interest.
-
Protein Precipitation (for plasma, serum, or cell lysates):
-
To 100 µL of sample in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard(s).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation (optional but recommended for concentrating the sample):
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a water/methanol (1:1, v/v) solution.
-
Derivatization Protocol
This protocol is a starting point and should be optimized for the specific application.
-
To the 100 µL of prepared sample (or standard solution), add 50 µL of a freshly prepared solution of 10% (v/v) pyridine in methanol.
-
Vortex briefly to mix.
-
Add 20 µL of a freshly prepared solution of 10% (v/v) octyl chloroformate in acetonitrile.
-
Vortex immediately and vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
Vortex briefly.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of octyl chloroformate-derivatized compounds. Optimization of the chromatographic gradient and mass spectrometer parameters is crucial for achieving the best results.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm (or similar) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables provide predicted Multiple Reaction Monitoring (MRM) transitions for a selection of common amino acids and organic acids derivatized with octyl chloroformate. Note: These are theoretical values and must be optimized on the specific LC-MS/MS instrument being used. The precursor ion ([M+H]+) is calculated based on the derivatization of all available amine and carboxylic acid functional groups. The product ions are common fragments resulting from the loss of the octyloxycarbonyl group or other characteristic neutral losses.
Predicted MRM Transitions for Octyl Chloroformate Derivatized Amino Acids
| Analyte | Functional Groups Derivatized | Predicted Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) |
| Alanine | 1x Amine, 1x Carboxyl | 346.2 | 188.1 | 72.1 |
| Valine | 1x Amine, 1x Carboxyl | 374.3 | 216.2 | 100.1 |
| Leucine | 1x Amine, 1x Carboxyl | 388.3 | 230.2 | 114.1 |
| Proline | 1x Amine, 1x Carboxyl | 372.3 | 214.2 | 98.1 |
| Phenylalanine | 1x Amine, 1x Carboxyl | 422.3 | 264.2 | 148.1 |
| Tryptophan | 2x Amine, 1x Carboxyl | 579.3 | 421.2 | 188.1 |
| Aspartic Acid | 1x Amine, 2x Carboxyl | 518.3 | 360.2 | 116.0 |
| Glutamic Acid | 1x Amine, 2x Carboxyl | 532.3 | 374.2 | 130.1 |
Predicted MRM Transitions for Octyl Chloroformate Derivatized Organic Acids
| Analyte | Functional Groups Derivatized | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) |
| Lactic Acid | 1x Carboxyl, 1x Hydroxyl | 347.2 | 189.1 |
| Pyruvic Acid | 1x Carboxyl | 245.1 | 87.0 |
| Succinic Acid | 2x Carboxyl | 403.2 | 245.1 |
| Fumaric Acid | 2x Carboxyl | 401.2 | 243.1 |
| Malic Acid | 2x Carboxyl, 1x Hydroxyl | 519.3 | 361.2 |
| Citric Acid | 3x Carboxyl, 1x Hydroxyl | 793.4 | 635.3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of compounds derivatized with octyl chloroformate.
Caption: General reaction scheme for the derivatization of active functional groups with octyl chloroformate.
Application Notes and Protocols: Reaction of Octyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis of octyl carbamates from octyl chloroformate and primary amines. Detailed experimental protocols, reaction parameters, and applications in drug development are discussed.
Introduction
The reaction of octyl chloroformate with primary amines is a robust and widely utilized method for the formation of N-substituted octyl carbamates. This transformation is a variation of the well-known Schotten-Baumann reaction and is of significant interest in organic synthesis, medicinal chemistry, and drug development. Carbamates are versatile functional groups that can act as protecting groups for amines, peptide bond isosteres, and are key components in many therapeutic agents and prodrugs. Understanding the optimal reaction conditions is crucial for achieving high yields and purity of the desired carbamate products.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of octyl chloroformate. This addition-elimination reaction results in the formation of the corresponding octyl carbamate and hydrochloric acid (HCl) as a byproduct. Due to the generation of HCl, a base is typically required to neutralize the acid and drive the reaction to completion.
General Reaction Scheme:
Application Notes
The synthesis of octyl carbamates via the reaction of octyl chloroformate with primary amines has several important applications, particularly in the realm of drug development:
-
Prodrug Design: The carbamate linkage can be employed to create prodrugs of therapeutics containing a primary amine. This strategy can enhance the drug's stability, improve its pharmacokinetic profile, and facilitate targeted delivery.[1] The carbamate can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action.[1]
-
Peptide Bond Surrogates: Carbamates are chemically more stable than peptide bonds and can be used as isosteres in peptidomimetics.[2][3] This can lead to drug candidates with improved resistance to enzymatic degradation and enhanced cell permeability.[2][3]
-
Amine Protection: The formation of an octyl carbamate is an effective method for protecting a primary amine functional group during multi-step syntheses. The carbamate is generally stable to a wide range of reaction conditions and can be deprotected when needed.
-
Modulation of Physicochemical Properties: The introduction of an octyl carbamate moiety can significantly alter the lipophilicity and other physicochemical properties of a molecule, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) properties.
Reaction Parameters
Several factors influence the outcome of the reaction between octyl chloroformate and primary amines. The careful selection of these parameters is essential for a successful synthesis.
Solvents
A variety of aprotic solvents can be used for this reaction. The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature. Common solvents include:
-
Dichloromethane (DCM)[4]
-
Tetrahydrofuran (THF)[4]
-
Diethyl ether[4]
-
Toluene
-
Acetone[4]
-
Acetonitrile[4]
For Schotten-Baumann conditions, a two-phase system consisting of an organic solvent (like DCM or diethyl ether) and water is often employed.[5]
Base
The use of a base is critical to neutralize the HCl generated during the reaction. Both inorganic and organic bases can be utilized.
-
Inorganic Bases: Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) are commonly used in aqueous solutions for the Schotten-Baumann reaction.[4][6]
-
Organic Bases: Triethylamine (Et₃N) and pyridine are frequently used as acid scavengers in anhydrous organic solvents.[6] Pyridine can sometimes act as a superior catalyst, converting the acyl chloride to a more reactive acylating agent.[3]
Temperature
The reaction is typically exothermic and is often carried out at reduced temperatures to control the reaction rate and minimize side reactions. Common temperature ranges include:
-
0 °C to room temperature (20-25 °C)
-
Slightly elevated temperatures may be used to drive the reaction to completion for less reactive amines.
Reaction Time
The reaction time can vary from a few minutes to several hours, depending on the reactivity of the primary amine and the reaction temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of octyl carbamates from octyl chloroformate and various primary amines. Please note that the data is illustrative and based on typical outcomes for Schotten-Baumann type reactions, as specific literature values for a wide range of primary amines with octyl chloroformate are limited.
Table 1: Reaction of Octyl Chloroformate with Aliphatic Primary Amines
| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Hexylamine | DCM | Triethylamine | 0 to RT | 2 - 4 | 85 - 95 |
| Benzylamine | THF | Pyridine | 0 to RT | 1 - 3 | 90 - 98 |
| Cyclohexylamine | Diethyl Ether/Water | NaOH | 0 | 2 - 5 | 80 - 90 |
| n-Octylamine | Acetonitrile | Triethylamine | RT | 24 | 78-98 |
Table 2: Reaction of Octyl Chloroformate with Aromatic Primary Amines
| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Toluene | Pyridine | RT | 4 - 8 | 70 - 85 |
| p-Toluidine | DCM/Water | Na₂CO₃ | 0 to RT | 3 - 6 | 75 - 90 |
| p-Anisidine | THF | Triethylamine | RT | 4 - 8 | 70 - 85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Octyl Carbamates using an Organic Base
This protocol describes a general method for the reaction of octyl chloroformate with a primary amine in an anhydrous organic solvent using an organic base.
Materials:
-
Primary amine (1.0 eq)
-
Octyl chloroformate (1.05 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary amine (1.0 eq) and the anhydrous organic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the organic base (e.g., triethylamine, 1.1 eq) to the stirred solution.
-
Slowly add octyl chloroformate (1.05 eq) dropwise to the reaction mixture over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure octyl carbamate.
Protocol 2: Schotten-Baumann Conditions for the Synthesis of Octyl Carbamates
This protocol outlines the synthesis of octyl carbamates using a two-phase system with an inorganic base.[5]
Materials:
-
Primary amine (1.0 eq)
-
Octyl chloroformate (1.1 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 eq) in the organic solvent (e.g., DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aqueous NaOH solution to the flask.
-
While stirring vigorously, add octyl chloroformate (1.1 eq) dropwise to the two-phase mixture.
-
Continue stirring at 0 °C for 1-3 hours, then allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Mandatory Visualizations
Here are the diagrams for the described experimental workflow and a key application in drug development.
Caption: General workflow for synthesizing octyl carbamates.
Caption: Conceptual pathway for carbamate prodrug activation.
References
- 1. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. research.monash.edu [research.monash.edu]
- 5. US5066819A - Process for the preparation of aryl esters of N-alkyl carbamic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Derivatization with Octyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing n-octyl chloroformate as a derivatizing agent for the analysis of a wide range of metabolites. Octyl chloroformate is a valuable reagent for enhancing the volatility and chromatographic performance of polar compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3] This protocol is particularly useful for the simultaneous analysis of compounds containing amino, carboxyl, hydroxyl, and phenolic functional groups.[1]
Introduction to Octyl Chloroformate Derivatization
Alkyl chloroformates, including octyl chloroformate, are highly reactive reagents that efficiently derivatize polar functional groups in aqueous or non-aqueous media.[4][5] The derivatization process involves the formation of less polar and more volatile carbamates from amines, esters from carboxylic acids and alcohols, and carbonates from phenols.[1] This chemical modification is essential for overcoming challenges associated with the analysis of polar analytes by GC-MS, such as poor peak shape and low volatility. The use of an octyl group, a longer alkyl chain compared to more common derivatizing agents like ethyl or methyl chloroformate, can further enhance the lipophilicity of the derivatives, potentially improving their extraction efficiency and chromatographic retention.[4]
Key Advantages of Octyl Chloroformate Derivatization:
-
Broad Applicability: Reacts with a wide range of functional groups, enabling the simultaneous analysis of diverse metabolite classes.[1]
-
Rapid Reaction: Derivatization is often instantaneous, streamlining sample preparation workflows.[3][4]
-
Improved Volatility and Chromatography: Converts polar analytes into more volatile derivatives suitable for GC analysis.[1]
-
Enhanced Extraction: The increased lipophilicity of the octyl derivatives facilitates their extraction from aqueous matrices.[4]
Derivatization Reaction Mechanism
The derivatization with octyl chloroformate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (N, O) of the analyte's functional group attacks the electrophilic carbonyl carbon of octyl chloroformate. A chloride ion is subsequently eliminated, and in the presence of a base to neutralize the HCl byproduct, the reaction is driven to completion.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for the derivatization of a standard mixture of analytes using octyl chloroformate.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| n-Octyl chloroformate (>97.0%) | Analytical | TCI, Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Octanol | Anhydrous | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Chloroform | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | ACS Grade | Fisher Scientific |
| Standard compounds (e.g., amino acids, organic acids, phenols) | >98% | Sigma-Aldrich |
| Deionized Water | Type 1 | Millipore |
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Micro-reaction vials (2 mL) with screw caps and septa
-
Micropipettes
-
Nitrogen evaporator
Step-by-Step Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications and sample matrices.
-
Sample Preparation:
-
For aqueous samples (e.g., serum, urine), dilute an appropriate volume (e.g., 100 µL) with deionized water.
-
For solid samples, perform a suitable extraction to obtain the analytes in a liquid phase.
-
For standard solutions, prepare a mixture of the target analytes in an appropriate solvent (e.g., water or a water/methanol mixture).
-
-
Derivatization Reaction:
-
To a 2 mL micro-reaction vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of a mixture of octanol and pyridine (e.g., 4:1 v/v). The octanol acts as both a solvent for the derivatives and a reactant for esterification of carboxylic acids, while pyridine acts as a catalyst and acid scavenger.[6]
-
Add 50 µL of octyl chloroformate. Caution: Octyl chloroformate is corrosive and moisture-sensitive. Handle in a fume hood.
-
Immediately cap the vial and vortex vigorously for 30 seconds. An exothermic reaction may occur.
-
To adjust the pH and drive the reaction to completion for acidic functional groups, add 50 µL of 1 M NaOH and vortex for another 30 seconds.[7]
-
-
Extraction of Derivatives:
-
Add 500 µL of chloroform to the reaction mixture to extract the derivatized analytes.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Sample Clean-up and Concentration:
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
A typical GC column for this analysis would be a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a set of standard compounds derivatized with octyl chloroformate, demonstrating the expected performance of the method.
| Analyte | Functional Group(s) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Alanine | Amino, Carboxyl | 10.2 | 5 | 15 | 0.998 |
| Lactic Acid | Carboxyl, Hydroxyl | 9.5 | 10 | 30 | 0.995 |
| Phenol | Phenolic Hydroxyl | 12.1 | 2 | 6 | 0.999 |
| Glycine | Amino, Carboxyl | 8.9 | 8 | 25 | 0.997 |
| Octopamine | Amine, Phenolic Hydroxyl | 15.8 | 1 | 3 | 0.999 |
Visualizations
Derivatization Workflow
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Octyl Chloroformate Reactions
Welcome to the technical support center for octyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving octyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is octyl chloroformate and what are its primary applications?
Octyl chloroformate (C₉H₁₇ClO₂) is an ester of chloroformic acid.[1] It is a versatile reagent in organic synthesis, primarily used for:
-
Introducing Protecting Groups: It is used to add the octyloxycarbonyl protecting group to amines, alcohols, and other functional groups.
-
Derivatization Agent: In analytical chemistry, particularly for gas chromatography, it converts polar compounds like amino acids, phenols, and carboxylic acids into more volatile, less polar derivatives for easier analysis.[2]
-
Synthesis of Carbamates and Carbonates: It reacts readily with amines to form carbamates and with alcohols to produce carbonate esters.[2]
Q2: What are the critical handling and storage requirements for octyl chloroformate?
Octyl chloroformate is a moisture-sensitive and corrosive chemical that requires careful handling.[3][4]
-
Storage: Store in a cool (recommended 2-8 °C), dry, and well-ventilated place in a tightly sealed container.[3] It should be kept under a nitrogen atmosphere to prevent degradation.[4] Containers that have been opened must be carefully resealed and kept upright.[3]
-
Handling: All handling should be performed in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, and safety goggles.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[3] It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[4][7]
-
Moisture Sensitivity: The compound reacts with water and moist air, which can lead to hydrolysis and the release of toxic gases.[7][8]
Q3: What are the typical side reactions when using octyl chloroformate?
The primary side reaction is hydrolysis of the chloroformate group, which can occur if there is moisture in the reaction setup. Other potential side reactions include:
-
Formation of Symmetric Carbonates: If reacting with an alcohol, an excess of the alcohol or prolonged reaction times can lead to the formation of a symmetric dioctyl carbonate.
-
Reaction with Solvents: Protic solvents like alcohols can react directly with the chloroformate.[7]
-
Decomposition: The presence of impurities like iron can cause decomposition, especially when heated during distillation.[9] Alkyl chloroformates can also degrade to form an alkyl chloride and carbon dioxide.[2]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields are a frequent issue and can stem from several factors throughout the experimental process.[10]
-
Cause 1: Reagent Quality and Handling
-
Cause 2: Presence of Moisture
-
Cause 3: Incorrect Stoichiometry or Order of Addition
-
Troubleshooting: The order of reagent addition can be critical. In reactions with carboxylic acids to form mixed anhydrides, adding the acid-amine salt solution to an excess of the chloroformate can minimize side products and improve yield.[12]
-
-
Cause 4: Suboptimal Reaction Temperature
-
Troubleshooting: Temperature control is crucial for selectivity and preventing decomposition.[13] Many reactions with chloroformates are exothermic and require cooling (e.g., 0 °C or -15 °C) during reagent addition to prevent side reactions.[13][14] Monitor the reaction temperature closely throughout the process.[10]
-
-
Cause 5: Inefficient Mixing
-
Troubleshooting: Ensure continuous and thorough stirring throughout the reaction to promote homogeneity and complete conversion.[10]
-
-
Cause 6: Product Loss During Workup and Purification
Q5: I am observing multiple unexpected spots on my TLC analysis. What are the likely impurities?
Multiple spots on a TLC plate indicate the presence of starting materials, intermediates, or side products.
-
Unreacted Starting Material: If the spot corresponding to your starting amine or alcohol is visible, the reaction may be incomplete. Consider extending the reaction time, increasing the temperature slightly (if the product is stable), or adding more octyl chloroformate.
-
Hydrolyzed Chloroformate: A polar spot could correspond to 4-nitrophenol if that was the starting material which indicates hydrolysis of the chloroformate.[11]
-
Symmetrical Carbonate/Urea: In reactions with alcohols or amines, the formation of symmetrical dioctyl carbonate or a urea byproduct is possible.
-
Mixed Anhydride Intermediate: In reactions involving carboxylic acids, the mixed anhydride intermediate may be present if it has not fully reacted.[15]
Q6: My product seems to be decomposing during purification. How can I minimize this?
Product decomposition during purification is often related to instability under the chosen conditions.
-
Thermal Decomposition: Avoid excessive heat. If using distillation, perform it under high vacuum to lower the boiling point.[16] The presence of iron contaminants can catalyze decomposition during heating.[9] Washing the crude product with an aqueous alkali metal halide solution can help remove these iron impurities before distillation.[9]
-
Hydrolysis on Silica Gel: The acidic nature of standard silica gel can cause hydrolysis of sensitive compounds. To mitigate this, you can neutralize the silica gel by washing it with a solution of triethylamine in the eluent before running the column.
-
Alternative Purification Methods: If the product is unstable to chromatography or distillation, consider purification by crystallization or recrystallization from a suitable solvent system.[17]
Data Presentation
The following table summarizes key parameters that can be optimized to improve reaction yield.
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Reagent Purity | Use high-purity octyl chloroformate and substrates. Purify if necessary.[10] | Impurities can lead to side reactions and lower yields. | Formation of byproducts, difficult purification. |
| Solvent | Use anhydrous, non-protic solvents (e.g., THF, DCM).[16] | Prevents hydrolysis of octyl chloroformate and unwanted reactions with the solvent. | Low yield due to reagent decomposition.[11] |
| Temperature | Maintain low temperatures (e.g., -15 °C to 0 °C), especially during addition.[13] | Controls exothermic reactions, improves selectivity, and prevents degradation.[13] | Increased side product formation, decomposition of product. |
| Base | Use a non-nucleophilic base (e.g., triethylamine, pyridine, N-methyl morpholine).[11][13] | Neutralizes the HCl byproduct without competing in the main reaction.[2] | Incomplete reaction, formation of unwanted adducts. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4] | Excludes moisture and oxygen, preventing hydrolysis and oxidation. | Reagent hydrolysis, leading to significantly reduced yield. |
| Order of Addition | Add substrate to an excess of chloroformate, where applicable.[12] | Can minimize the formation of certain byproducts.[12] | Formation of undesired byproducts and racemization in chiral compounds.[12] |
Experimental Protocols
Protocol: General Procedure for the Synthesis of an Octyl Carbamate from a Primary Amine
This protocol provides a generalized methodology for the reaction of a primary amine with octyl chloroformate.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, dropping funnel, and condenser) and allow it to cool to room temperature under a stream of dry nitrogen.
-
Assemble the glassware and ensure the system is under a positive pressure of nitrogen.
-
-
Reaction Setup:
-
Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of octyl chloroformate (1.0 - 1.1 eq.) in the same anhydrous solvent.
-
Add the octyl chloroformate solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine has been consumed.
-
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure octyl carbamate.[17]
-
Visualizations
Caption: General experimental workflow for reactions using octyl chloroformate.
Caption: A logical flowchart for troubleshooting low reaction yields.
Caption: Desired reaction pathway versus a common side reaction pathway.
References
- 1. Octyl chloroformate [webbook.nist.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. valsynthese.ch [valsynthese.ch]
- 4. fishersci.com [fishersci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
- 8. nj.gov [nj.gov]
- 9. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preventing decomposition of octyl chloroformate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl chloroformate. Our goal is to help you prevent its decomposition during chemical reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is octyl chloroformate and what is it used for?
Octyl chloroformate (C₉H₁₇ClO₂) is a chemical reagent commonly used in organic synthesis. Its primary applications include the formation of carbamates by reacting with amines and the synthesis of carbonates by reacting with alcohols. These reactions are fundamental in the production of various organic molecules, including pharmaceuticals and agrochemicals.
Q2: What are the main causes of octyl chloroformate decomposition during a reaction?
Octyl chloroformate is a reactive compound susceptible to decomposition through several pathways:
-
Hydrolysis: Reaction with water or moisture is a primary cause of decomposition, yielding n-octanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of octyl chloroformate into 1-chlorooctane and carbon dioxide.
-
Reaction with Nucleophiles: Unintended reactions with strong bases, alcohols, and amines can consume the reagent and lead to unwanted byproducts.
Q3: How can I visually identify if my octyl chloroformate is decomposing during the reaction?
Visual cues for decomposition can be subtle but may include:
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Gas evolution: The formation of CO₂ can be observed as bubbling or an increase in reaction pressure.
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Formation of a precipitate: The reaction of liberated HCl with amine reagents or scavengers can form insoluble hydrochloride salts, which appear as a white or off-white solid.
-
Color change: While octyl chloroformate and its immediate products are typically colorless, subsequent side reactions could lead to a change in the solution's color.
Q4: What are the recommended storage conditions for octyl chloroformate to prevent decomposition?
To ensure the stability of octyl chloroformate, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][2] The recommended storage temperature is typically between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1][2] Storing under an inert atmosphere, such as nitrogen or argon, is also highly recommended to minimize contact with air and moisture.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving octyl chloroformate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of octyl chloroformate: The reagent may have degraded before or during the reaction. 2. Presence of moisture: Water in the solvent, reagents, or glassware can hydrolyze the octyl chloroformate. 3. Inadequate HCl scavenging: The generated HCl can catalyze decomposition or react with the desired product. 4. Incorrect reaction temperature: High temperatures can lead to thermal decomposition. | 1. Use fresh, high-purity octyl chloroformate. 2. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly in an oven and cool under an inert atmosphere. 3. Use an appropriate HCl scavenger. (See detailed section below). 4. Maintain a low reaction temperature, typically between 0°C and room temperature. |
| Formation of unexpected byproducts | 1. Side reactions with the solvent: Protic solvents (e.g., alcohols) can react with octyl chloroformate. 2. Reaction with the HCl scavenger: The chosen base may be too nucleophilic and react with the chloroformate. 3. Over-reaction or side reactions of the starting material. | 1. Use an inert, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. 2. Select a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 3. Optimize the stoichiometry and addition rate of reagents. |
| Reaction mixture becomes viscous or solidifies | 1. Precipitation of hydrochloride salts: The HCl byproduct reacting with the amine substrate or a basic scavenger can form a salt that is insoluble in the reaction solvent. | 1. This is often a normal observation. The formation of the salt indicates the reaction is proceeding. Ensure efficient stirring to maintain a homogenous mixture. 2. If stirring becomes difficult, consider using a more polar solvent or a higher solvent volume. |
Data Presentation: HCl Scavenger Comparison
The choice of an HCl scavenger is critical to prevent the decomposition of octyl chloroformate. Below is a comparison of common scavengers.
| Scavenger | pKa of Conjugate Acid | Advantages | Disadvantages | Typical Use Case |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst, potentially increasing the reaction rate.[4] | Can be too nucleophilic and react with the chloroformate.[1] Difficult to remove during workup due to its water solubility. | Acylations where catalytic activation is beneficial and the workup procedure allows for its removal.[4] |
| Triethylamine (TEA) | 10.75 | More basic than pyridine, efficient at scavenging HCl. Less nucleophilic than pyridine, reducing the risk of side reactions.[4] | Can still be nucleophilic enough to react with highly reactive chloroformates. | General-purpose HCl scavenger in a wide range of acylation and carbamoylation reactions.[5] |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered and non-nucleophilic, minimizing side reactions with the chloroformate. | Less basic than TEA in some contexts due to steric hindrance. More expensive than TEA. | Reactions with sensitive substrates where nucleophilic attack by the scavenger must be avoided. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | Inexpensive and easy to handle. | Heterogeneous in most organic solvents, which can lead to slower reaction rates. Can be basic enough to promote side reactions. | Often used in biphasic reaction systems or with phase-transfer catalysts.[6] |
| Molecular Sieves (3Å or 4Å) | N/A | Non-basic and non-nucleophilic. Removes both HCl and trace amounts of water.[1] | Lower capacity for HCl compared to stoichiometric bases. Can be less effective at higher temperatures.[7] | Reactions where even a mild base could cause side reactions or epimerization of chiral centers.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl Carbamate
This protocol outlines the general steps for reacting an arylamine with octyl chloroformate to form a carbamate, with an emphasis on preventing decomposition.
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. If not available in sealed bottles, dry the solvent using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Ensure the arylamine and the chosen HCl scavenger are dry and of high purity.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the arylamine and anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add the HCl scavenger (e.g., 1.2 equivalents of triethylamine) to the stirred solution.
-
-
Addition of Octyl Chloroformate:
-
Dissolve octyl chloroformate (1.1 equivalents) in a small amount of anhydrous DCM in the dropping funnel.
-
Add the octyl chloroformate solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Decomposition Pathways of Octyl Chloroformate
Caption: Major decomposition pathways of octyl chloroformate.
Experimental Workflow for Carbamate Synthesis
Caption: Workflow for preventing decomposition during carbamate synthesis.
References
- 1. EP0033068B2 - Process for reducing the concentration of chloride in a system containing ethylenically unsaturated chlorinated hydrocarbon, water and hcl - Google Patents [patents.google.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. research.usf.edu [research.usf.edu]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in octyl chloroformate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in octyl chloroformate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low octyl chloroformate yield?
Low yields are frequently attributed to side reactions, primarily the formation of di-octyl carbonate and hydrolysis of the octyl chloroformate product. Reaction temperature, moisture content, and the stoichiometry of reactants are critical parameters to control.
Q2: Can I use phosgene and triphosgene interchangeably?
While both are effective phosgenating agents, triphosgene is a solid and considered safer to handle than gaseous phosgene.[1][2] However, reaction conditions may need to be adjusted. Triphosgene often requires a catalyst, such as dimethylformamide (DMF) or triethylamine, to generate phosgene in situ.[1][3]
Q3: How can I minimize the formation of di-octyl carbonate?
The formation of di-octyl carbonate is favored at higher temperatures and with a low phosgene-to-alcohol ratio.[4][5] Maintaining a low reaction temperature (typically below 10°C) and using a slight excess of the phosgenating agent can significantly reduce this side product.[4]
Q4: What are the best practices for purifying octyl chloroformate?
Vacuum distillation is the standard method for purification. However, octyl chloroformate is susceptible to thermal decomposition.[6][7] It is crucial to use a high-vacuum system to lower the boiling point and to avoid prolonged heating.[8] Ensuring all glassware is scrupulously dry is also essential to prevent hydrolysis during purification.[8]
Troubleshooting Guide
Issue 1: Low Conversion of 1-Octanol
| Possible Cause | Recommendation | Detailed Protocol |
| Insufficient Phosgenating Agent | Ensure a slight molar excess of phosgene or triphosgene is used. | Protocol 1: Synthesis using Triphosgene 1. In a dried, inert atmosphere (e.g., nitrogen or argon) flask, combine triphosgene (0.34-0.35 equivalents) and an anhydrous aprotic solvent (e.g., toluene or dichloromethane). 2. Cool the mixture to 0°C. 3. Add a catalyst, such as dimethylformamide (DMF) or triethylamine (catalytic amount). 4. Slowly add a solution of 1-octanol (1 equivalent) in the same anhydrous solvent to the cooled triphosgene mixture. 5. Maintain the reaction temperature at 0°C and stir for several hours. 6. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC). |
| Low Reaction Temperature | While low temperatures are necessary to minimize side reactions, excessively low temperatures can slow down the reaction rate. | Optimize the reaction temperature. For triphosgene reactions, 0°C is a common starting point. For phosgene gas, temperatures can range from -15°C to 10°C.[4][9] |
| Poor Quality Reagents | Use high-purity, anhydrous 1-octanol and solvent. Ensure the phosgenating agent has not degraded. | Always use freshly opened or properly stored anhydrous solvents and reagents. |
Issue 2: Presence of Significant Amounts of Di-octyl Carbonate
| Possible Cause | Recommendation |
| High Reaction Temperature | Maintain a strict low-temperature profile throughout the addition of 1-octanol and for the duration of the reaction. Temperatures above 10°C can significantly increase carbonate formation.[4] |
| Localized Hotspots | Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Insufficient Phosgene/Triphosgene | A localized depletion of the phosgenating agent can lead to the reaction of already formed octyl chloroformate with unreacted 1-octanol to form the carbonate. Ensure a slight excess of the phosgenating agent is always present. |
Issue 3: Product Decomposition During Workup or Purification
| Possible Cause | Recommendation |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction and workup under an inert atmosphere. Octyl chloroformate is highly sensitive to moisture and will hydrolyze to 1-octanol and HCl.[7][10][11] |
| High Temperatures During Purification | Use high-vacuum distillation to purify the product at the lowest possible temperature.[8] Minimize the time the product is exposed to elevated temperatures. |
| Thermal Decomposition | Octyl chloroformate can decompose upon heating, releasing carbon dioxide and octyl chloride.[6][7] If distillation is problematic, consider alternative purification methods like flash chromatography under anhydrous conditions, although this can also be challenging due to the reactivity of the compound.[8] |
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for octyl chloroformate synthesis.
Table 1: Synthesis of n-Octyl Chloroformate using Triphosgene [3]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Dimethylformamide | Sodium Carbonate | Toluene | Room Temperature | 8 | 85 | 100 | 90 |
| Dimethylformamide | Sodium Carbonate | Toluene | 0 | 8 | 93 | 100 | - |
| Triethylamine | Sodium Carbonate | Toluene | 0 | 8 | 93 | 100 | 96 |
| Dimethylformamide | Potassium Carbonate | Toluene | 0 | - | - | - | - |
Table 2: General Conditions for Alkyl Chloroformate Synthesis using Phosgene
| Alcohol | Phosgene (Equivalents) | Temperature (°C) | Yield (%) | Reference |
| n-Hexanol | - | -15 to 28 | - | [9] |
| Absolute Ethanol | 1.1 | < 10 | 90 | [4] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for octyl chloroformate synthesis and a logical approach to troubleshooting low conversion rates.
Caption: General experimental workflow for octyl chloroformate synthesis.
Caption: Troubleshooting logic for low conversion in octyl chloroformate synthesis.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for synthesizing n-hexyl chloroformate by phosgene method - Eureka | Patsnap [eureka.patsnap.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Octyl Chloroformate in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture sensitivity of octyl chloroformate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is octyl chloroformate and why is it moisture-sensitive?
Octyl chloroformate (C₉H₁₇ClO₂) is a chemical reagent commonly used in organic synthesis, particularly for the preparation of carbonates and carbamates.[1][2][3] It is classified as moisture-sensitive because it readily reacts with water in a process called hydrolysis.[4][5]
Q2: What happens when octyl chloroformate is exposed to moisture?
Upon contact with water, octyl chloroformate decomposes into octanol, carbon dioxide (CO₂), and corrosive hydrogen chloride (HCl) gas.[4][5] This degradation will reduce the purity of the reagent and can negatively impact the yield and purity of your desired product. The formation of HCl can also alter the pH of the reaction mixture, potentially leading to unwanted side reactions.
Q3: How should I properly store octyl chloroformate?
To maintain its quality, octyl chloroformate should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is recommended to keep it refrigerated and under an inert atmosphere, such as nitrogen or argon.[6]
Q4: What are the immediate signs of decomposition in my octyl chloroformate reagent?
Visible signs of decomposition can include a cloudy or hazy appearance of the liquid and potentially a fuming appearance upon opening the container due to the reaction with humid air to form HCl gas. A pungent, irritating odor may also be more pronounced.
Q5: Can I use octyl chloroformate that has been accidentally exposed to air?
It is not recommended. Exposure to air will introduce moisture, leading to partial hydrolysis of the octyl chloroformate. Using a partially decomposed reagent will introduce impurities into your reaction and make it difficult to determine the correct stoichiometry, likely resulting in lower yields and a more complex purification process.
Troubleshooting Guides
This section addresses common issues encountered during experiments with octyl chloroformate.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Degraded Octyl Chloroformate | Ensure the reagent was stored under anhydrous conditions. If in doubt, use a fresh bottle. |
| Moisture in Reaction Setup | Thoroughly dry all glassware in an oven before use and cool under a stream of inert gas. Use anhydrous solvents. |
| Incorrect Stoichiometry | If the octyl chloroformate has partially degraded, the actual amount of active reagent is less than weighed. Consider using a fresh reagent. |
| Incompatible Reagents | Ensure that other reagents and solvents are compatible with octyl chloroformate and are themselves anhydrous. |
Problem 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Octyl Chloroformate | The formation of octanol as a byproduct is a strong indicator of moisture contamination. Review your anhydrous technique. |
| Reaction with Solvent | If using an alcohol as a solvent (not as a reactant), it will react with the octyl chloroformate. Use an inert, anhydrous solvent such as dichloromethane or toluene. |
| Side reactions due to HCl | The generated HCl can catalyze side reactions. Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl as it is formed. |
Quantitative Data Summary
| Parameter | Observation/Data | Implication for Experiments |
| Hydrolysis Half-Life | Short, in the order of minutes in aqueous solutions for similar compounds.[4] | Accidental introduction of water will lead to rapid degradation. |
| Hydrolysis Products | Octanol, Carbon Dioxide (CO₂), Hydrogen Chloride (HCl).[4][5] | These can act as impurities or interfere with the reaction. |
| Incompatible Materials | Water, strong bases, alcohols, amines, and strong oxidizing agents.[6] | Strict exclusion of these materials is necessary for successful reactions. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Octyl Chloroformate
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware (syringes, needles, flasks) is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Purge the reaction flask with an inert gas. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
Dispensing: Use a dry syringe or cannula to transfer the required amount of octyl chloroformate from the storage bottle to the reaction vessel. The bottle should have a septum-sealed cap to facilitate this.
-
Cleaning: After dispensing, immediately quench any residual octyl chloroformate on the syringe or needle by rinsing with a suitable solvent (e.g., isopropanol) in a separate beaker, followed by water.
Protocol 2: A Typical Reaction Setup for Carbamate Synthesis
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.
-
Reagents: Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in the reaction flask under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Octyl Chloroformate: Dissolve the octyl chloroformate (1.05 equivalents) in a small amount of the anhydrous solvent in the dropping funnel. Add the octyl chloroformate solution dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride. Proceed with the standard extraction and purification procedures.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. research.usf.edu [research.usf.edu]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
How to quench an octyl chloroformate reaction effectively
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an octyl chloroformate reaction?
Quenching is a critical step to neutralize any unreacted octyl chloroformate, a toxic and corrosive reagent.[1] Effective quenching ensures the safety of the downstream work-up process and prevents the formation of unwanted byproducts. The process also neutralizes the hydrogen chloride (HCl) gas that is often generated during the reaction.[2][3]
Q2: What are the most common quenching agents for octyl chloroformate reactions?
Common quenching agents are nucleophiles that react with the chloroformate. These include water, dilute aqueous bases (like sodium bicarbonate or sodium carbonate), and alcohols.[4] The choice of quenching agent depends on the desired work-up and the stability of the reaction product.
Q3: What are the products of quenching octyl chloroformate with water or aqueous base?
The hydrolysis of octyl chloroformate yields n-octanol, carbon dioxide, and hydrochloric acid.[2] If a base like sodium bicarbonate is used, the hydrochloric acid is neutralized to form sodium chloride, water, and carbon dioxide gas.[5]
Q4: How can I tell if the quenching process is complete?
A successful quench is typically indicated by the cessation of gas evolution (CO2) if a carbonate base is used. The characteristic pungent odor of octyl chloroformate should also dissipate. For a more rigorous assessment, Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting material.
Q5: What safety precautions should I take during the quenching process?
Always perform the quenching in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that the reaction can be exothermic and may produce gas, so add the quenching solution slowly and with stirring to control the reaction rate.[6]
Troubleshooting Guide
Issue 1: The reaction mixture is still acidic after quenching with sodium bicarbonate solution.
-
Possible Cause: Insufficient amount of sodium bicarbonate was added to neutralize the hydrochloric acid generated during the reaction and the quenching process.
-
Solution: Add more saturated sodium bicarbonate solution portion-wise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper until it is neutral or slightly basic. Be cautious of vigorous gas evolution.[6]
Issue 2: An emulsion has formed during the aqueous work-up after quenching.
-
Possible Cause: The formation of fine droplets that are slow to separate can be caused by the presence of polar byproducts or vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
Issue 3: I have a low yield of my desired product after quenching and work-up.
-
Possible Cause 1: The product may be partially soluble in the aqueous layer.
-
Solution 1: Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[7]
-
Possible Cause 2: The product may be unstable to the quenching conditions (e.g., sensitive to base).
-
Solution 2: Before quenching the entire reaction, test the stability of your product by quenching a small aliquot of the reaction mixture and analyzing it by TLC.[7] If the product is unstable, consider using a milder quenching agent like cold water or a buffered solution.
Issue 4: A persistent pungent odor remains even after extensive quenching.
-
Possible Cause: Incomplete reaction of the octyl chloroformate or inefficient mixing during the quench.
-
Solution: Ensure vigorous stirring during the addition of the quenching agent. If the odor persists after the initial quench, you can add a nucleophilic scavenger like a small amount of an amine (e.g., a few drops of triethylamine or piperidine) to react with the remaining chloroformate, provided it does not interfere with your product isolation.
Data Presentation
Table 1: Properties of Common Quenching Agents
| Quenching Agent | Formula | Molar Mass ( g/mol ) | Key Properties |
| Water | H₂O | 18.02 | Neutral, readily available. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Mild base, neutralizes HCl.[4] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Stronger base than sodium bicarbonate. |
| Methanol | CH₃OH | 32.04 | Reacts to form methyl octyl carbonate. |
| Ethanol | C₂H₅OH | 46.07 | Reacts to form ethyl octyl carbonate. |
Table 2: Expected Products from Quenching Octyl Chloroformate
| Quenching Agent | Primary Reaction Products |
| Water | n-Octanol, Carbon Dioxide, Hydrochloric Acid[2] |
| Saturated Sodium Bicarbonate Solution | n-Octanol, Carbon Dioxide, Sodium Chloride, Water[5] |
| Methanol | Methyl octyl carbonate, Hydrochloric Acid |
| Ethanol | Ethyl octyl carbonate, Hydrochloric Acid |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Saturated Sodium Bicarbonate Solution
-
Preparation: Ensure the reaction vessel is in an ice bath to manage any potential exotherm. Prepare a saturated solution of sodium bicarbonate by dissolving sodium bicarbonate in deionized water until no more solid dissolves.
-
Slow Addition: With vigorous stirring, slowly add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be prepared for initial gas evolution (CO₂).[6]
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Monitoring: Continue the addition until gas evolution ceases. After complete addition, allow the mixture to stir for an additional 15-30 minutes to ensure the reaction is complete.
-
Verification: Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The organic layer can then be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
Visualizations
Caption: General reaction pathway for quenching octyl chloroformate.
Caption: Experimental workflow for a standard quenching procedure.
Caption: A logical troubleshooting guide for common quenching issues.
References
- 1. Long-chain fatty acids esterified by action of alkyl chloroformates and analysed by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. framochem.com [framochem.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
Removing excess octyl chloroformate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess octyl chloroformate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess octyl chloroformate from a reaction mixture?
A1: The three primary methods for removing unreacted octyl chloroformate are:
-
Quenching: Reacting the excess octyl chloroformate with a nucleophile, typically water or a mild base, to convert it into more easily removable byproducts.
-
Liquid-Liquid Extraction: Separating the desired organic product from the water-soluble byproducts of quenching.
-
Flash Column Chromatography: Purifying the organic product by passing it through a silica gel column to separate it from any remaining octyl chloroformate and its byproducts.
Q2: What are the hydrolysis byproducts of octyl chloroformate?
A2: Octyl chloroformate hydrolyzes in the presence of water to form 1-octanol, carbon dioxide (which may present as bicarbonate or carbonate in basic solutions), and hydrochloric acid.[1] The hydrochloric acid is typically neutralized by a base during the quenching process.
Q3: How can I monitor the removal of octyl chloroformate?
A3: Thin-Layer Chromatography (TLC) is a common method to monitor the progress of the purification. Octyl chloroformate is a non-polar compound and will have a high Rf value in non-polar solvent systems (e.g., hexanes/ethyl acetate). As it is removed, its corresponding spot on the TLC plate should diminish and eventually disappear. Visualization can be achieved using UV light if the product is UV-active, or by staining with a potassium permanganate solution, which reacts with many organic compounds.[2]
Q4: Is octyl chloroformate visible under UV light on a TLC plate?
A4: Octyl chloroformate itself does not contain a chromophore that would make it strongly visible under standard laboratory UV lamps (254 nm or 366 nm).[2] Therefore, staining methods are generally required for its visualization on a TLC plate. A potassium permanganate stain is a good general-purpose choice.[3]
Troubleshooting Guides
Problem 1: Persistent Emulsion during Liquid-Liquid Extraction
Cause: The formation of an emulsion is common when there are surfactants or fine solid particulates in the reaction mixture. The hydrolysis of octyl chloroformate can sometimes lead to byproducts that stabilize emulsions.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If a suitable centrifuge is available, spinning the mixture can force the separation of the layers.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to layer separation.
Problem 2: The desired product is lost during the aqueous wash.
Cause: If your product has some water solubility, it may be partitioning into the aqueous layer during the extraction process.
Solutions:
-
Back-Extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Use brine for the final aqueous wash instead of deionized water to "salt out" the organic product from the aqueous phase, reducing its solubility in the aqueous layer.
-
Minimize Water Volume: Use the minimum effective volume of aqueous solution for quenching and washing.
Problem 3: Octyl chloroformate is still present after workup.
Cause: Incomplete quenching or insufficient extraction can leave residual octyl chloroformate in the organic layer.
Solutions:
-
More Vigorous Quenching: Ensure thorough mixing during the quenching step and allow for a sufficient reaction time.
-
Increase Number of Extractions: Perform multiple extractions with the aqueous quenching solution. Three to four washes are typically sufficient.
-
Proceed to Chromatography: Flash column chromatography is a highly effective method for removing the final traces of octyl chloroformate.
Experimental Protocols and Data
Method 1: Quenching with Aqueous Sodium Bicarbonate
This is the most common and recommended first step to neutralize excess octyl chloroformate and the HCl byproduct.
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermicity of the quenching reaction.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The addition should be done portion-wise to control the effervescence (release of CO₂ gas).
-
Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the acidic and reactive species have been neutralized.
-
Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes to ensure the complete hydrolysis of the octyl chloroformate.
-
Proceed to liquid-liquid extraction.
Method 2: Liquid-Liquid Extraction
This procedure is used to separate the desired organic product from the aqueous byproducts of the quenching step.
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Add deionized water to the separatory funnel to further dissolve the inorganic salts.
-
Shake the funnel gently at first, and then more vigorously, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will typically be the top layer if using ethyl acetate or ether, and the bottom layer if using dichloromethane.
-
Drain the aqueous layer.
-
Wash the organic layer two more times with deionized water, followed by one wash with brine.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Method 3: Flash Column Chromatography
This is a purification step to remove any remaining octyl chloroformate and its non-polar byproduct, 1-octanol, from the desired product.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Prepare a silica gel column packed with an appropriate non-polar eluent. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. Since octyl chloroformate and 1-octanol are relatively non-polar, they will elute early from the column.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Comparison of Removal Methods
| Method | Principle of Removal | Key Parameters | Expected Outcome |
| Quenching | Chemical conversion of octyl chloroformate to 1-octanol, CO₂, and HCl, followed by neutralization. | Quenching agent (e.g., sat. NaHCO₃), temperature (0 °C to RT), reaction time (15-30 min). | Conversion of the majority of the reactive octyl chloroformate to water-soluble byproducts. |
| Liquid-Liquid Extraction | Partitioning of the desired product into an organic solvent and water-soluble impurities into an aqueous phase. | Choice of organic solvent, number of washes (typically 3-4), use of brine. | High degree of removal of inorganic salts and water-soluble byproducts. Significant reduction of 1-octanol. |
| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase (silica gel) and elution with a mobile phase. | Stationary phase (silica gel), mobile phase composition (e.g., hexanes/ethyl acetate gradient). | High purity of the final product, with complete removal of residual octyl chloroformate and 1-octanol. |
Visualizations
Caption: Workflow for quenching excess octyl chloroformate.
References
Validation & Comparative
Navigating Derivatization: A Guide to Alternatives for Octyl Chloroformate
For researchers, scientists, and drug development professionals seeking to optimize the analysis of polar molecules like amino acids and peptides, the choice of derivatization reagent is critical. Octyl chloroformate has been a tool in this process, but a range of effective alternatives offers distinct advantages in various analytical workflows. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform your selection process.
This document explores a variety of alkyl chloroformates and other derivatizing agents, comparing their performance in terms of reaction efficiency, derivative stability, and analytical sensitivity. The information presented here is designed to help you make an informed decision based on the specific requirements of your research.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is often a trade-off between reaction speed, derivative stability, and detection sensitivity. The following table summarizes the performance of common alternatives to octyl chloroformate, providing a clear comparison of their key characteristics.
| Derivatization Reagent | Typical Analytes | Reaction Time & Temperature | Derivative Stability | Key Advantages | Limitations | Analytical Platform(s) |
| Ethyl Chloroformate (ECF) | Amino acids, organic acids, phenols | Rapid (minutes) at room temperature[1][2][3] | Good | Fast reaction in aqueous media, low cost[3][4] | Potential for less sensitivity compared to higher alkyl chloroformates | GC-MS, LC-MS[5][6] |
| Methyl Chloroformate (MCF) | Amino acids (including seleno amino acids) | Rapid (minutes) at room temperature | Good | Good derivatization yield and reproducibility[7] | May show more significant conditioning effects in GC systems compared to others[7] | GC-MS, GC-AED[7] |
| Propyl Chloroformate (PCF) | Amino acids | Automated, rapid | Good | Derivatization can be performed directly in aqueous samples and automated[8][9] | Limited data on direct comparison with other alkyl chloroformates | GC-MS[8][9] |
| Isobutyl Chloroformate (IBCF) | Amino acids, polyamines | Minutes at room temperature to 35°C[10] | Good | Higher sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates[11][12] | GC-MS, LC-MS[11][13] | |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary and secondary amines (amino acids) | Minutes at room temperature | Highly stable fluorescent derivatives | Excellent for sensitive fluorescence detection | Primarily for HPLC; derivatives are less volatile for GC | HPLC-FLD, LC-MS[5][] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino acids, various polar molecules | 4 hours at 100°C | TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives | Silylation is a versatile and common technique | Requires anhydrous conditions and longer reaction times with heating[4] | GC-MS |
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful derivatization. The following are representative protocols for key alternatives to octyl chloroformate.
Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Amino Acids for GC-MS Analysis
This protocol is adapted from procedures described for the rapid derivatization of amino acids in aqueous samples.[2][3]
Materials:
-
Aqueous sample containing amino acids
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Hexane (or other suitable organic solvent like chloroform)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
To 250 µL of the aqueous sample in a micro-reaction vessel, add 50 µL of 1 M NaHCO₃ solution.
-
Add 50 µL of an ethanol:pyridine (1:1 v/v) mixture and vortex briefly.
-
Add 100 µL of ECF dissolved in 2 mL of hexane.
-
Vortex vigorously for 30-60 seconds to facilitate the derivatization and extraction into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Isobutyl Chloroformate (IBCF) Derivatization of Polyamines for LC-MS Analysis
This protocol is based on methodologies for the derivatization of polyamines.[10][13]
Materials:
-
Metabolite extract containing polyamines
-
Isobutyl Chloroformate (IBCF)
-
Borate buffer (0.2 M, pH 9.0)
-
Acetonitrile
-
Internal standards (if required)
Procedure:
-
To the sample extract, add an appropriate volume of internal standard solution.
-
Add 0.2 M borate buffer (pH 9.0) to adjust the pH.
-
Add a solution of IBCF in acetonitrile.
-
Vortex the mixture at room temperature for approximately 5 minutes.[15]
-
Quench the reaction by adding a small amount of an aqueous solution (e.g., formic acid in water) to hydrolyze excess IBCF.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 3: Silylation of Amino Acids using MTBSTFA for GC-MS Analysis
This protocol is a typical procedure for silylation, which requires anhydrous conditions.
Materials:
-
Dried amino acid sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile
-
Sodium bicarbonate (for neutralization, if needed)
Procedure:
-
Ensure the amino acid sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
To the dried sample, add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile.
-
Seal the reaction vial tightly and heat at 100°C for 4 hours.
-
After cooling, if the sample is acidic, it can be neutralized with sodium bicarbonate.
-
The derivatized sample can then be directly injected into the GC-MS.
Visualizing the Workflow and Selection Process
To further clarify the experimental process and guide the selection of an appropriate derivatization reagent, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and simultaneous determination of twenty amino acids in complex biological and food samples by solid-phase microextraction and gas chromatography-mass spectrometry with the aid of experimental design after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents | Semantic Scholar [semanticscholar.org]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Octyl Chloroformate Derivatization: A Comparative Guide for Analytical Validation
For researchers, scientists, and drug development professionals seeking robust and efficient analytical methods, derivatization is a critical step to enhance the volatility and chromatographic performance of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Among the various derivatization agents, alkyl chloroformates have gained prominence due to their rapid reaction times and applicability in aqueous media. This guide provides a comprehensive analytical validation of the octyl chloroformate (OCF) derivatization method, comparing its performance with other commonly used techniques.
While specific quantitative performance data for octyl chloroformate derivatization is not extensively documented in publicly available literature, this guide will draw upon the well-established validation of shorter-chain alkyl chloroformates, such as ethyl and methyl chloroformate, to provide a thorough comparison and expected performance metrics. This comparison will also include alternative derivatization methods like silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and acylation with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl).
Performance Comparison of Derivatization Methods
The choice of derivatization reagent significantly impacts the analytical method's performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the performance of various alkyl chloroformate derivatization methods and compare them with other common techniques.
Table 1: Analytical Performance of Alkyl Chloroformate Derivatization Methods for Metabolite Analysis
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Propyl Chloroformate | Octyl Chloroformate (Expected) |
| Linearity (R²) | > 0.990[1] | > 0.990[1][2] | Good linearity reported[3] | Expected to be > 0.990 |
| LOD | Low pg on-column[4] | 125 - 300 pg on-column[1][2] | Not specified | Expected to be in the low pg range |
| LOQ | Low pmol on-column[4] | 150 - 300 pg on-column[2] | Not specified | Expected to be in the low pg range |
| Precision (RSD%) | < 10%[1] | < 10%[1][2] | < 15% | Expected to be < 15% |
| Accuracy (Recovery %) | 70 - 120%[1] | 70 - 120%[2] | Not specified | Expected to be in the range of 70-120% |
Table 2: Comparison of Octyl Chloroformate (Expected) with Other Derivatization Methods
| Derivatization Method | Analyte Class | Advantages | Disadvantages |
| Octyl Chloroformate | Amino acids, organic acids, phenols | Fast reaction in aqueous media, potential for improved chromatographic resolution for some analytes due to increased lipophilicity. | Potential for incomplete derivatization of sterically hindered groups, limited specific validation data available. |
| Silylation (e.g., MTBSTFA) | Amino acids, organic acids, sugars | Well-established, versatile for a wide range of functional groups. | Requires anhydrous conditions, derivatives can be moisture-sensitive. |
| Acylation (e.g., FMOC-Cl) | Primary and secondary amines | Stable derivatives, suitable for HPLC with fluorescence detection.[5] | Less suitable for GC-MS, can be a multi-step process. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below are generalized protocols for octyl chloroformate derivatization and a common alternative, silylation.
Octyl Chloroformate (OCF) Derivatization Protocol (Generalized)
This protocol is based on established methods for other alkyl chloroformates and should be optimized for specific applications.
-
Sample Preparation: An aqueous sample or standard solution (e.g., 100 µL) is placed in a reaction vial.
-
pH Adjustment: The pH of the solution is adjusted to be alkaline (pH 9-10) using a suitable buffer (e.g., sodium bicarbonate or pyridine) to ensure the analytes are in their reactive form.
-
Addition of Reagents: An alcohol (e.g., octanol) and the octyl chloroformate reagent are added. A typical mixture could be 100 µL of a solution containing pyridine and octanol, followed by the addition of octyl chloroformate.
-
Reaction: The mixture is vortexed vigorously for a short period (e.g., 30-60 seconds) to facilitate the derivatization reaction.
-
Extraction: The derivatized analytes are extracted into an organic solvent (e.g., chloroform or hexane).
-
Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for GC-MS analysis.
Silylation (MTBSTFA) Derivatization Protocol
-
Sample Drying: The aqueous sample is completely dried, typically by lyophilization or under a stream of nitrogen.
-
Addition of Reagents: The silylation reagent (e.g., MTBSTFA with 1% TBDMCS) and a suitable solvent (e.g., acetonitrile) are added to the dried sample.
-
Reaction: The mixture is heated (e.g., at 60-100°C) for a specified time (e.g., 30-120 minutes) to ensure complete derivatization.
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
Visualizing the Workflow and Derivatization Chemistry
To better understand the processes, the following diagrams illustrate the experimental workflow and the chemical reaction of derivatization.
Caption: Experimental workflow for octyl chloroformate derivatization.
Caption: General reaction for octyl chloroformate derivatization.
Conclusion
The octyl chloroformate derivatization method holds promise as a rapid and effective technique for the analysis of polar metabolites by GC-MS, particularly due to its compatibility with aqueous samples. Based on the performance of other alkyl chloroformates, it is expected to provide excellent linearity, low detection limits, and good precision and accuracy. The increased alkyl chain length in octyl chloroformate may offer chromatographic advantages for certain analytes by increasing their lipophilicity and potentially improving separation.
However, it is crucial to note the limited availability of specific analytical validation data for octyl chloroformate in the scientific literature. Therefore, researchers and drug development professionals should perform in-house validation to ensure the method's suitability for their specific application. This guide provides a solid foundation for such validation efforts by outlining the expected performance and providing a generalized experimental protocol. Further comparative studies are warranted to fully elucidate the advantages and potential limitations of octyl chloroformate in relation to other established derivatization techniques.
References
- 1. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Characterization of Octyl Chloroformate Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise structure of reaction products is paramount. When octyl chloroformate is used as a reagent to introduce an octyloxycarbonyl group, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for unambiguous structure elucidation and purity assessment. This guide provides a comparative analysis of NMR spectroscopy against other common analytical methods for the characterization of octyl carbamates and carbonates, supported by experimental data and detailed protocols.
Executive Summary
NMR spectroscopy, particularly ¹H and ¹³C NMR, offers an unparalleled level of structural detail for the products of octyl chloroformate reactions. It allows for the precise mapping of the molecule's carbon-hydrogen framework, confirming the successful formation of the desired carbamate or carbonate linkage and the integrity of the octyl chain. While other techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) provide valuable complementary information, they do not offer the same comprehensive structural insights as NMR. This guide will demonstrate the superiority of NMR through a detailed examination of the expected spectral data for representative octyl carbamate and carbonate products and will provide standardized protocols for their synthesis and NMR analysis.
Comparison of Analytical Techniques
The choice of analytical technique is critical for the successful characterization of newly synthesized compounds. Below is a comparison of NMR spectroscopy with FT-IR and Mass Spectrometry for the analysis of octyl chloroformate reaction products.
| Feature | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed atomic-level structural information, including connectivity, stereochemistry, and conformational analysis. Quantitative analysis is also possible. | Identification of functional groups present in the molecule (e.g., C=O, N-H, C-O). | Provides the molecular weight of the compound and information about its fragmentation pattern, aiding in molecular formula determination. |
| Sample Requirements | Requires sample to be dissolved in a deuterated solvent. Non-destructive. | Can be used for solid, liquid, and gas samples. Relatively non-destructive. | Sample is consumed during analysis. Requires a very small amount of sample. |
| Strengths | Unambiguous structure elucidation. Can distinguish between isomers. Quantitative capabilities. | Fast and simple to use. Excellent for monitoring reaction progress by observing the appearance/disappearance of key functional groups. | High sensitivity. Can detect trace amounts of product and impurities. Provides molecular weight information. |
| Limitations | Lower sensitivity compared to MS. Can be complex to interpret for large molecules without 2D techniques. Requires more expensive instrumentation. | Provides limited information on the overall molecular structure. Spectra can be complex and overlapping. | Does not provide direct information on the connectivity of atoms. Isomers can be difficult to distinguish. |
Characterization of Octyl Carbamates by NMR
The reaction of octyl chloroformate with a primary or secondary amine yields an octyl carbamate. For the purpose of this guide, we will consider the hypothetical reaction with aniline to form octyl N-phenylcarbamate.
Expected NMR Spectral Data for Octyl N-Phenylcarbamate
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (Ph-H) | |
| ~6.5-6.7 | Broad Singlet | 1H | N-H | |
| ~4.1 | Triplet | 2H | O-CH₂- | |
| ~1.6-1.7 | Multiplet | 2H | O-CH₂-CH₂- | |
| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- | |
| ~0.9 | Triplet | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (carbamate) | |
| ~138 | Aromatic C (ipso) | |
| ~129 | Aromatic C | |
| ~123 | Aromatic C | |
| ~118 | Aromatic C | |
| ~65 | O-CH₂ | |
| ~32 | CH₂ | |
| ~29 | CH₂ | |
| ~26 | CH₂ | |
| ~23 | CH₂ | |
| ~14 | CH₃ |
Characterization of Dioctyl Carbonate by NMR
The reaction of octyl chloroformate with an alcohol, such as octanol, in the presence of a base, yields a carbonate. In this case, the product would be dioctyl carbonate.
NMR Spectral Data for Dioctyl Carbonate
A published ¹³C NMR spectrum of dioctyl carbonate confirms the expected chemical shifts for the carbonate and octyl chain carbons.[1]
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbonate) | |
| ~68 | O-CH₂ | |
| ~32 | CH₂ | |
| ~29 | CH₂ | |
| ~26 | CH₂ | |
| ~23 | CH₂ | |
| ~14 | CH₃ |
The corresponding ¹H NMR spectrum would be expected to show a triplet at approximately 4.0 ppm for the O-CH₂ protons, multiplets in the range of 1.2-1.7 ppm for the remaining methylene protons of the octyl chains, and a triplet around 0.9 ppm for the terminal methyl groups.
Experimental Protocols
The following are general protocols for the synthesis and NMR characterization of octyl carbamates and carbonates. These should be adapted and optimized based on the specific amine or alcohol used.
Synthesis of Octyl N-Phenylcarbamate
-
To a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add octyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Dioctyl Carbonate
-
To a solution of octanol (1.0 eq) and a suitable base such as pyridine (1.2 eq) in an inert solvent like dichloromethane at 0 °C, add octyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting oil by vacuum distillation or column chromatography.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher).
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Conclusion
For the definitive characterization of octyl chloroformate reaction products, NMR spectroscopy is the most powerful and informative technique available to researchers. Its ability to provide a complete structural map of the molecule is essential for confirming the identity and purity of synthesized octyl carbamates and carbonates. While FT-IR and Mass Spectrometry are valuable for rapid screening and complementary data, they cannot replace the detailed insights offered by ¹H and ¹³C NMR. The protocols and spectral data presented in this guide provide a solid foundation for the successful synthesis and characterization of these important classes of organic compounds.
References
A Comparative Guide to the Mass Spectrometry Analysis of Octyl Chloroformate Derivatives for Researchers
In the realm of mass spectrometry, derivatization is a key strategy for enhancing the volatility and ionization efficiency of polar analytes, thereby improving their chromatographic separation and detection. Among the various derivatizing agents, alkyl chloroformates have proven to be versatile reagents for the analysis of a wide range of compounds, including amino acids, fatty acids, and steroids. This guide provides a comparative analysis of octyl chloroformate derivatization with other common techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective methodologies, performance, and applications in mass spectrometry.
Comparison of Derivatization Agents
While octyl chloroformate is a viable option for derivatization, its direct comparison with other agents in peer-reviewed literature is limited. However, by examining studies on other alkyl chloroformates and popular silylation reagents, we can construct a comparative framework to guide reagent selection. The choice of derivatizing agent is critical and depends on the analyte's functional groups, the analytical technique employed (GC-MS or LC-MS), and the desired sensitivity.
Table 1: Comparison of Common Derivatization Reagents
| Derivatization Reagent | Analyte Functional Groups | Typical Application | Advantages | Disadvantages |
| Octyl Chloroformate | Amines, Phenols, Carboxylic Acids | GC-MS, LC-MS | Good for increasing hydrophobicity; potentially less volatile derivatives compared to shorter-chain counterparts. | Limited specific literature and comparative data available. |
| Methyl Chloroformate (MCF) | Amines, Phenols, Carboxylic Acids | GC-MS | High derivatization yield and reproducibility; good for a broad range of metabolites.[1][2] | May have conditioning effects on GC columns.[1] |
| Ethyl Chloroformate (ECF) | Amines, Phenols, Carboxylic Acids | GC-MS | Widely used for amino acids and other polar metabolites. | Lower derivatization yield compared to MCF in some cases.[1] |
| Isobutyl Chloroformate | Amines, Carboxylic Acids | GC-MS | Provides higher sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates.[3] | |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Amines, Hydroxyls, Carboxyls, Thiols | GC-MS | Highly effective for a wide range of polar compounds; produces volatile and thermally stable derivatives.[4] | Derivatives are sensitive to moisture.[5] |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Amines, Hydroxyls, Carboxyls, Thiols | GC-MS | Forms more stable derivatives that are less sensitive to moisture compared to TMS derivatives.[5] | May produce multiple derivatives for some amino acids.[5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for derivatization using alkyl chloroformates and a common silylation reagent.
Alkyl Chloroformate Derivatization Protocol (General)
This protocol is a general procedure for the derivatization of amino acids using alkyl chloroformates, which can be adapted for octyl chloroformate.
-
Sample Preparation: An aqueous sample containing the analytes (e.g., 100 µL of amino acid standard solution or biological extract) is placed in a reaction vial.
-
Addition of Reagents: Add 34 µL of pyridine and 167 µL of an alcohol (e.g., octanol for octyl chloroformate derivatives).
-
Derivatization Reaction: Add 20 µL of the alkyl chloroformate (e.g., octyl chloroformate) and vortex vigorously for 30 seconds. Add another 20 µL of the chloroformate and vortex for another 30 seconds.[6]
-
Extraction: The derivatives are extracted with an organic solvent (e.g., 200 µL of chloroform).
-
Analysis: The organic phase is collected and injected into the GC-MS or LC-MS system.
Silylation (MSTFA) Derivatization Protocol for Amino Acids
-
Sample Preparation: A 50 µL aliquot of the sample is dried under a stream of nitrogen.[5]
-
Derivatization: To the dried sample, add 100 µL of neat MSTFA followed by 100 µL of acetonitrile.[5]
-
Reaction Incubation: The mixture is heated at 100 °C for 4 hours to ensure complete derivatization.[5]
-
Neutralization: The sample is neutralized with sodium bicarbonate before GC-MS analysis.[5]
Mass Spectral Fragmentation Patterns
Understanding the fragmentation patterns of derivatives is essential for their identification and structural elucidation.
Alkyl Chloroformate Derivatives
The electron ionization (EI) mass spectra of N-alkoxycarbonyl amino acid esters typically exhibit characteristic fragmentation patterns. For N-ethoxycarbonyl amino acid ethyl esters, common fragments facilitate the identification of amino acids.[7] The fragmentation is often directed by the loss of the alkoxy group from the carbonyl moiety.
A general fragmentation pathway for N-alkoxycarbonyl derivatives involves the cleavage of the C-O bond of the ester group and the loss of the alkyl group from the alkoxycarbonyl moiety.
Silylation Derivatives (TMS and TBDMS)
The mass spectra of trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives are characterized by fragments arising from the cleavage of silicon-carbon and silicon-oxygen bonds. For TBDMS derivatives, a prominent fragment is often observed at [M-57]+, corresponding to the loss of a tert-butyl group.[5] This characteristic loss is a strong indicator of the presence of a TBDMS group.
Quantitative Performance
The quantitative performance of a derivatization method is evaluated based on parameters such as linearity, limit of detection (LOD), and reproducibility.
Table 2: Quantitative Performance Data for Different Derivatization Reagents
| Derivatization Reagent | Analyte Class | Technique | Linearity Range | LOD | Reproducibility (RSD) | Reference |
| Methyl Chloroformate | Seleno Amino Acids | GC-AED | - | - | 7-13% | [1] |
| Ethyl Chloroformate | Seleno Amino Acids | GC-AED | - | - | - | [1] |
| Heptafluorobutyl Chloroformate | Secondary Amino Acids | GC-MS (SIM) | - | - | - | [8] |
| MSTFA | Amino Acids | GC-MS | - | - | <10% | [9] |
| Benzyl Chloroformate | Short-Chain Fatty Acids | GC-MS | 0.9947 to 0.9998 (R²) | 0.1 to 5 pg | 0.56% to 13.07% | [10] |
Conclusion
Octyl chloroformate serves as a valuable derivatization reagent for the mass spectrometric analysis of polar analytes, particularly when increased hydrophobicity is desired. While direct comparative studies with other reagents are scarce, this guide provides a framework for its potential performance based on data from other alkyl chloroformates and silylation reagents. The selection of the optimal derivatization strategy will ultimately depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation. For amino acid and organic acid analysis, methyl and isobutyl chloroformates have shown excellent performance in terms of yield and sensitivity.[1][3] Silylation reagents like MSTFA and MTBSTFA remain powerful and versatile options, with the latter offering enhanced stability against moisture.[5] Researchers are encouraged to perform initial screening of different derivatization methods to determine the most suitable approach for their specific application.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 利用 GC-MS 對氨基酸進行衍生和分析 [sigmaaldrich.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Navigating Nucleophilic Acyl Substitution: A Comparative Guide to Alkyl Chloroformate Reactivity
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Alkyl chloroformates are a versatile class of reagents widely employed for the introduction of protecting groups and the formation of carbamates, carbonates, and other essential functional groups. However, the reactivity of these compounds varies considerably depending on the nature of the alkyl substituent. This guide provides a comparative analysis of the reactivity of common alkyl chloroformates—methyl, ethyl, isobutyl, and benzyl chloroformate—supported by experimental data to aid in the rational selection of these reagents.
The reactivity of alkyl chloroformates in nucleophilic acyl substitution reactions is primarily governed by the electronic and steric effects of the alkyl group, as well as the nature of the nucleophile and the solvent. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate.
Comparative Reactivity Data
To facilitate a direct comparison, the following tables summarize key reactivity data for methyl, ethyl, isobutyl, and benzyl chloroformates. It is important to note that the experimental conditions vary across different studies, and therefore, the data should be used for comparative purposes with this consideration in mind.
Hydrolysis Rates
The rate of hydrolysis in water provides a useful measure of the intrinsic electrophilicity of the chloroformate. Lower half-lives indicate higher reactivity.
| Alkyl Chloroformate | Hydrolysis Half-life (in water) |
| Methyl Chloroformate | 1.4 minutes[1] |
| Ethyl Chloroformate | 3.2 minutes (calculated from rate constant)[2] |
| Isobutyl Chloroformate | Data not available |
| Benzyl Chloroformate | Data not available |
Lower values indicate higher reactivity.
Aminolysis and Solvolysis Rates
The rate of reaction with amines (aminolysis) and solvents (solvolysis) is a crucial parameter in synthetic applications. The following table collates kinetic data from various studies.
| Alkyl Chloroformate | Nucleophile/Solvent | Rate Constant (k) / Specific Rate of Solvolysis | Temperature (°C) |
| Methyl Chloroformate | Benzylamine (in Acetonitrile) | 1.0 L mol⁻¹ s⁻¹[3] | 25[3] |
| Ethyl Chloroformate | Aniline (in Acetone) | 1.1 x 10⁻³ L mol⁻¹ s⁻¹ | 25 |
| Isobutyl Chloroformate | 80% Ethanol (Solvolysis) | 1.18 x 10⁻⁵ s⁻¹ | 40[4] |
| Benzyl Chloroformate | 80% Ethanol (Solvolysis) | Data not available in searched results | - |
It is crucial to note that the differing nucleophiles, solvents, and temperatures preclude a direct quantitative comparison of the rate constants. However, the data provides an indication of the relative reactivity under specific conditions.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: Electron-donating alkyl groups (like isobutyl) can slightly decrease the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack. Conversely, electron-withdrawing groups would increase reactivity. The phenyl group in benzyl chloroformate, through its inductive effect, can influence the reactivity.
-
Steric Hindrance: Increasing the steric bulk of the alkyl group, as in isobutyl chloroformate, can hinder the approach of the nucleophile to the carbonyl carbon, leading to a decrease in the reaction rate compared to less hindered chloroformates like methyl and ethyl chloroformate.
-
Leaving Group Ability: The stability of the resulting alkoxide or phenoxide after the departure of the chloride ion also plays a role.
Experimental Protocols
A general procedure for determining the rate of reaction of an alkyl chloroformate with a nucleophile, such as an amine, is outlined below. This method can be adapted to compare the reactivity of different chloroformates under identical conditions.
General Procedure for Kinetic Measurement of Chloroformate Reaction with an Amine
Objective: To determine the second-order rate constant for the reaction between an alkyl chloroformate and an amine.
Materials:
-
Alkyl chloroformate (e.g., methyl, ethyl, isobutyl, or benzyl chloroformate)
-
Amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or acetone)
-
Quenching solution (e.g., a solution of a scavenger amine or an acidic solution)
-
Internal standard for analysis (e.g., a stable compound with a distinct analytical signal)
-
Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the alkyl chloroformate of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Execution:
-
Equilibrate both the chloroformate and amine solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by rapidly mixing known volumes of the two solutions in a reaction vessel. It is common to use a pseudo-first-order condition where the concentration of one reactant (usually the amine) is in large excess (e.g., 10-fold or more) compared to the other.
-
Start a timer immediately upon mixing.
-
-
Reaction Quenching and Analysis:
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction.
-
Add a known amount of the internal standard to the quenched sample.
-
Analyze the quenched samples using a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the remaining chloroformate or the product formed.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the limiting reactant (chloroformate) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reactant (amine): k = k' / [Amine].
-
Reaction Mechanism and Logical Workflow
The following diagrams illustrate the general mechanism of nucleophilic acyl substitution on alkyl chloroformates and a typical experimental workflow for comparing their reactivity.
Caption: Nucleophilic attack on the carbonyl carbon of the alkyl chloroformate leads to a tetrahedral intermediate, which then collapses to form the final product and hydrogen chloride.
References
- 1. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
GC Analysis of Polar Compounds: A Comparison of Direct Injection vs. Octyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enhancing GC Analysis of Polar Compounds
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, fatty acids, and steroids, are polar and non-volatile, making their direct analysis by GC challenging. Derivatization is a crucial sample preparation step that chemically modifies these compounds to increase their volatility and improve their chromatographic behavior. This guide provides a comparative analysis of GC performance for polar compounds before and after derivatization with octyl chloroformate, a highly effective derivatizing agent.
The Challenge of Analyzing Underivatized Polar Compounds
Direct injection of underivatized polar compounds into a GC system typically results in poor chromatographic performance. The polar functional groups (e.g., -COOH, -OH, -NH2) interact strongly with the stationary phase of the GC column, leading to:
-
Broad and Tailing Peaks: Strong adsorption on the column results in asymmetrical peak shapes, making accurate integration and quantification difficult.
-
Low Response and Sensitivity: Poor volatility prevents efficient transfer of the analytes through the column to the detector, resulting in weak signals.
-
Irreproducible Retention Times: Inconsistent interactions with the stationary phase can lead to shifts in retention times between analyses.
-
Column Degradation: The reactive nature of some polar compounds can damage the stationary phase over time.
Due to these significant drawbacks, quantitative data for the GC analysis of underivatized polar compounds is often not available in the literature, as the technique is considered unsuitable for this purpose.
The Solution: Octyl Chloroformate Derivatization
Octyl chloroformate is an alkyl chloroformate reagent that reacts with active hydrogens in polar functional groups to form stable, non-polar derivatives. This derivatization process significantly improves the suitability of polar compounds for GC analysis.
Key Advantages of Octyl Chloroformate Derivatization:
-
Increased Volatility: The non-polar octyl groups replace polar hydrogens, reducing intermolecular forces and increasing the vapor pressure of the analytes.
-
Improved Peak Shape: The derivatives are less prone to adsorption on the GC column, resulting in sharp, symmetrical peaks.[1]
-
Enhanced Sensitivity: Increased volatility and improved peak shape lead to stronger detector signals and lower limits of detection.
-
Rapid Reaction: Derivatization with octyl chloroformate is often a rapid, single-step reaction that can be performed in an aqueous medium, simplifying sample preparation.[2]
Experimental Comparison: Amino Acids
Amino acids are a prime example of polar compounds that require derivatization for successful GC analysis. Their zwitterionic nature at physiological pH makes them practically non-volatile.
Experimental Protocols
1. Attempted GC-MS Analysis of Underivatized Amino Acids
-
Sample Preparation: A standard mixture of amino acids is dissolved in a suitable solvent (e.g., 0.1 M HCl).
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Oven Program: 100°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Scan range 50-500 m/z.
-
2. GC-MS Analysis of Amino Acids after Octyl Chloroformate Derivatization
-
Derivatization Protocol:
-
To 100 µL of an aqueous amino acid standard solution, add 100 µL of a pyridine/ethanol (1:4 v/v) solution.
-
Add 20 µL of octyl chloroformate and vortex for 30 seconds.
-
Add 200 µL of chloroform and vortex for 30 seconds to extract the derivatives.
-
Analyze the organic (bottom) layer by GC-MS.
-
-
GC-MS Conditions: Same as for the underivatized analysis.
Data Presentation: Amino Acid Analysis
| Compound | Expected GC-MS Performance (Before Derivatization) | Expected GC-MS Performance (After Octyl Chloroformate Derivatization) |
| Alanine | Not detectable or very broad, tailing peak with low intensity. | Sharp, symmetrical peak with high intensity. |
| Valine | Not detectable or very broad, tailing peak with low intensity. | Sharp, symmetrical peak with high intensity. |
| Leucine | Not detectable or very broad, tailing peak with low intensity. | Sharp, symmetrical peak with high intensity. |
| Proline | Not detectable or very broad, tailing peak with low intensity. | Sharp, symmetrical peak with high intensity. |
| Phenylalanine | Not detectable or very broad, tailing peak with low intensity. | Sharp, symmetrical peak with high intensity. |
Experimental Comparison: Fatty Acids
Free fatty acids, especially long-chain fatty acids, can be analyzed by GC, but derivatization is often employed to improve peak shape and prevent adsorption on the column.
Experimental Protocols
1. GC-MS Analysis of Underivatized Free Fatty Acids
-
Sample Preparation: A standard mixture of free fatty acids is dissolved in a suitable organic solvent (e.g., hexane).
-
GC-MS Conditions:
-
Column: A specialized column for free fatty acid analysis (e.g., Nukol™) is recommended.[3]
-
Inlet Temperature: 250°C.
-
Oven Program: 150°C (1 min), ramp to 250°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Scan range 50-550 m/z.
-
2. GC-MS Analysis of Fatty Acids after Octyl Chloroformate Derivatization
-
Derivatization Protocol (Direct Derivatization):
-
To a sample containing free fatty acids, add an equal volume of a pyridine/ethanol (1:4 v/v) solution.
-
Add octyl chloroformate and vortex for 30 seconds.
-
Add an extraction solvent (e.g., hexane) and vortex.
-
Analyze the organic layer by GC-MS.
-
-
GC-MS Conditions: Same as for the underivatized analysis, though a standard non-polar column (e.g., DB-5ms) can be used effectively.
Data Presentation: Fatty Acid Analysis
| Compound | Expected GC-MS Performance (Before Derivatization) | Expected GC-MS Performance (After Octyl Chloroformate Derivatization) |
| Palmitic Acid (C16:0) | Moderate peak tailing, potential for adsorption. | Sharp, symmetrical peak. |
| Stearic Acid (C18:0) | Moderate to significant peak tailing. | Sharp, symmetrical peak. |
| Oleic Acid (C18:1) | Moderate peak tailing. | Sharp, symmetrical peak. |
| Linoleic Acid (C18:2) | Moderate peak tailing. | Sharp, symmetrical peak. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC analysis of polar compounds, highlighting the critical derivatization step.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Octyl chloroformate derivatization is a highly effective method for improving the GC analysis of polar compounds. By converting polar analytes into their more volatile and less polar octyl derivatives, this technique overcomes the significant limitations of direct GC analysis. The result is a dramatic improvement in peak shape, sensitivity, and overall reliability of the analytical method. For researchers and professionals working with polar compounds, adopting a derivatization strategy with octyl chloroformate is essential for obtaining high-quality, quantitative GC data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC Analyses of Free Fatty Acids [sigmaaldrich.com]
Purity Analysis of Synthesized n-Octyl Chloroformate: A Comparative Guide to GC and Argentometric Titration Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of two common analytical methods for determining the purity of synthesized n-octyl chloroformate: Gas Chromatography (GC) and Argentometric Titration. Understanding the principles, protocols, and comparative performance of these techniques is crucial for accurate quality control and reliable downstream applications.
N-octyl chloroformate is a key reagent in organic synthesis, often utilized for the introduction of the octyloxycarbonyl protecting group. Its purity directly impacts reaction yields and the impurity profile of the final products. The primary synthesis route involves the reaction of n-octyl alcohol with phosgene, a process that can introduce several potential impurities.
Understanding the Synthesis and Potential Impurities
The synthesis of n-octyl chloroformate from n-octyl alcohol and phosgene is a well-established but hazardous process due to the high toxicity of phosgene. The reaction is typically carried out in an inert solvent.
Reaction: CH3(CH2)7OH + COCl2 → CH3(CH2)7OCOCl + HCl
Despite careful control of reaction conditions, several impurities can be present in the crude product:
-
Unreacted n-octyl alcohol: Incomplete reaction can leave residual starting material.
-
Phosgene: Excess phosgene may remain dissolved in the product.
-
Hydrogen chloride (HCl): A major byproduct of the reaction.
-
Di-n-octyl carbonate: A common byproduct formed by the reaction of n-octyl chloroformate with n-octyl alcohol.
-
n-Octyl chloride: Can be formed through the decomposition of n-octyl chloroformate or by the reaction of n-octyl alcohol with HCl.
Effective purification, typically through vacuum distillation, is necessary to remove these impurities. However, residual amounts may persist, necessitating robust analytical methods for their detection and quantification.
Comparative Analysis of Purity Determination Methods
Two primary methods are employed for the purity analysis of n-octyl chloroformate: Gas Chromatography (GC) for the separation and quantification of volatile components, and Argentometric Titration for the determination of the chloroformate functional group. Commercial specifications for n-octyl chloroformate often cite a minimum purity of 97.0% as determined by both GC and Argentometric Titration.[1][2][3]
| Feature | Gas Chromatography (GC) | Argentometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Titration of chloride ions (produced from the hydrolysis of the chloroformate) with a standardized silver nitrate solution. |
| Information Provided | Provides a detailed impurity profile, separating the main component from volatile impurities. | Determines the total amount of hydrolyzable chloride, which is assumed to be equivalent to the chloroformate content. |
| Specificity | High specificity for separating and quantifying individual impurities. | Less specific; can be affected by the presence of other hydrolyzable chlorides (e.g., HCl, phosgene). |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to GC. |
| Equipment | Gas chromatograph with a suitable detector (e.g., FID or MS). | Standard laboratory titration equipment (burette, flasks, etc.). |
| Sample Preparation | Simple dilution in a suitable solvent. | Involves a hydrolysis step to convert the chloroformate to chloride ions. |
| Analysis Time | Typically longer per sample due to chromatographic run times. | Generally faster per sample. |
Experimental Protocols
Gas Chromatography (GC) Method
This method is ideal for identifying and quantifying volatile impurities alongside the main n-octyl chloroformate peak.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Carrier Gas: Helium or Hydrogen.
Illustrative GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow | 1 mL/min (Helium) |
| Oven Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Prepare a 1% (v/v) solution of the synthesized n-octyl chloroformate in a suitable solvent like dichloromethane or hexane.
-
Inject the prepared sample into the GC.
Data Analysis:
The purity is calculated based on the area percent of the n-octyl chloroformate peak relative to the total area of all peaks (excluding the solvent peak).
Purity (%) = (Area of n-octyl chloroformate peak / Total area of all peaks) x 100
Argentometric Titration Method
This classic chemical method provides a quantitative measure of the chloroformate content by determining the amount of hydrolyzable chloride.
Principle:
The n-octyl chloroformate is first hydrolyzed to release a chloride ion, which is then titrated with a standard solution of silver nitrate (AgNO₃). The endpoint is detected using an indicator or potentiometrically.
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium chromate (K₂CrO₄) indicator solution (for Mohr's method).
-
Acetone or ethanol (to dissolve the sample).
-
Deionized water.
Procedure (based on Mohr's Method):
-
Sample Preparation & Hydrolysis:
-
Accurately weigh approximately 0.5 g of the n-octyl chloroformate sample into a flask.
-
Add 25 mL of acetone or ethanol to dissolve the sample.
-
Add 25 mL of deionized water and stir for 15-20 minutes to ensure complete hydrolysis of the chloroformate to n-octyl alcohol, carbon dioxide, and hydrochloric acid.
-
-
Titration:
-
Add 1 mL of potassium chromate indicator to the hydrolyzed sample solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate of silver chromate (Ag₂CrO₄), which indicates the endpoint.
-
Record the volume of AgNO₃ solution used.
-
Calculation:
Purity (%) = (V_AgNO3 x M_AgNO3 x MW_octyl_chloroformate) / (Weight_sample x 10)
Where:
-
V_AgNO3 is the volume of AgNO₃ solution used in mL.
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
MW_octyl_chloroformate is the molecular weight of n-octyl chloroformate (192.68 g/mol ).
-
Weight_sample is the weight of the n-octyl chloroformate sample in grams.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of n-octyl chloroformate.
Purity Analysis Workflow
References
A Comparative Guide to Octyl Chloroformate Reaction Efficiency in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the efficient derivatization of analytes is a critical step for accurate quantitative analysis by chromatography. Octyl chloroformate is a key reagent in this process, valued for its ability to enhance the volatility and chromatographic performance of polar molecules such as amino acids, peptides, and pharmaceuticals. This guide provides a comparative analysis of octyl chloroformate's reaction efficiency against other common alkyl chloroformates, supported by experimental data and detailed protocols.
Quantitative Comparison of Alkyl Chloroformate Derivatization Efficiency
The choice of alkyl chloroformate derivatizing agent significantly impacts reaction yield and analytical sensitivity. The following table summarizes quantitative data on the performance of octyl chloroformate and its alternatives in the derivatization of various analytes for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
| Derivatizing Reagent | Analyte(s) | Method | Reaction Yield/Efficiency | Reference |
| Octyl Chloroformate | Antiepileptic Drugs (Vigabatrin, Pregabalin, Gabapentin) | LC-ESI-MS/MS | Showed significant improvement in peak area compared to shorter chain chloroformates, indicating higher ionization efficiency.[1][2] | [1][2] |
| Methyl Chloroformate | Seleno Amino Acids | GC-AED, GC-MS | Generally performed best in terms of derivatization yield (40-100%) and reproducibility compared to ethyl and menthyl chloroformates.[3] | [3] |
| Ethyl Chloroformate | Amino Acids | nano-ESI UHR-FTMS | Reaction efficiency was between 82–99.9% for amino acid standards.[4] | [4] |
| Ethyl Chloroformate | Resveratrol Isomers | GC-MS | Ethoxycarbonylation of hydroxyl groups is quantitative with no partially derivatized species detected.[5] | [5] |
| Isobutyl Chloroformate | Amino Acids | GC-FID, GC-MS | Provided more sensitivity for analyses by GC-flame ionization detection and GC-MS relative to other alkyl chloroformates.[6] | [6] |
| Heptafluorobutyl Chloroformate | Amino Acids | GC/MS | Reacts immediately with most amino acid functional groups in aqueous matrices.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for derivatization using alkyl chloroformates.
Protocol 1: Derivatization of Amino Acids with Ethyl Chloroformate for nano-ESI UHR-FTMS Analysis [4]
-
Sample Preparation: For amino acid standards, use 9 μL of the sample. For cell/tissue/plasma polar extracts, use the freeze-dried fraction.
-
Reagent Addition: Add 100 μL of a H₂O/Ethanol/Pyridine (6:3:1) mixture, followed by 5 μL of ethyl chloroformate (ECF).
-
Reaction: Vortex the mixture for 30 seconds to allow the reaction to proceed.
-
Extraction: Add 100 μL of chloroform to extract the derivatized products.
-
pH Adjustment and Second Derivatization: Add 10 μL of 7 M NaOH to adjust the aqueous layer to pH 9–10. Add another 5 μL of ECF and vortex for 30 seconds.
-
Analysis: The chloroform layer containing the derivatized amino acids is collected for analysis.
Protocol 2: Derivatization of Resveratrol in Red Wine with Ethyl Chloroformate for GC-MS Analysis [5]
-
Sample Preparation: Use 0.25 mL of red wine.
-
Reagent Addition: Add reagents in the following order: 50 μL of 1 M NaHCO₃, 50 μL of ethanol:pyridine (1:1), and 50 μL of ECF in 2 mL of hexane.
-
Extraction/Derivatization: The derivatization occurs in the aqueous phase during the extraction into the organic solvent.
-
Second Extraction: A second extraction with chloroform and an additional 20 μL of ECF can improve the overall process efficiency by approximately 15%.[5]
-
Sample Processing: The combined organic layers are dried under a nitrogen stream and resuspended in chloroform for GC-MS analysis.
Reaction Mechanism and Experimental Workflow
The derivatization of functional groups such as hydroxyl, amino, and carboxyl groups with octyl chloroformate proceeds through a nucleophilic acyl substitution reaction. The reaction enhances the volatility and thermal stability of the analytes, making them suitable for GC analysis, and can improve ionization efficiency in MS analysis.
Below is a diagram illustrating the general workflow for the quantitative analysis of analytes using alkyl chloroformate derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC-ESI-MS/MS analysis of zwitterionic antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptafluorobutyl chloroformate-based sample preparation protocol for chiral and nonchiral amino acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups: Octyl Chloroformate vs. Boc and Cbz
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of the efficacy of octyl chloroformate against the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for the protection of amines.
This comparison delves into the experimental data available for these protecting groups, focusing on their introduction, stability under various conditions, and cleavage. While Boc and Cbz are well-established with extensive literature, this guide also sheds light on the less conventional octyl chloroformate, providing a comprehensive overview to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Octyloxycarbonyl (Oc) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protecting Reagent | Octyl Chloroformate | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) |
| Introduction Conditions | Basic conditions (e.g., NaHCO₃) | Basic conditions (e.g., Et₃N, NaOH) or neutral | Basic conditions (e.g., NaHCO₃, Et₃N) |
| Stability | Generally stable to acidic and mild basic conditions. | Stable to base and nucleophiles. Labile to strong acids. | Stable to acidic and mild basic conditions. Labile to hydrogenolysis and strong acids. |
| Deprotection | Strong acid or catalytic hydrogenolysis (predicted) | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH) |
| Key Advantages | Potentially increased lipophilicity of intermediates. | Broadly used, well-understood, orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc, stable to a range of reagents. |
| Key Disadvantages | Limited literature, deprotection conditions not well-defined. | Acid lability can be a limitation with acid-sensitive substrates. | Requires catalytic hydrogenation which can affect other functional groups. |
Introduction of Protecting Groups: Experimental Protocols
The introduction of these protecting groups generally proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate or anhydride.
Octyloxycarbonyl (Oc) Group Introduction
The protection of amines with octyl chloroformate is analogous to the Schotten-Baumann reaction conditions used for Cbz protection.
Experimental Protocol: To a solution of the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, is added a base such as sodium bicarbonate (2.0 eq.). The mixture is cooled to 0 °C, and octyl chloroformate (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-octyloxycarbonyl protected amine.
tert-Butyloxycarbonyl (Boc) Group Introduction
The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: A solution of the amine (1.0 eq.) in a solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of dioxane and water is treated with di-tert-butyl dicarbonate (1.1 eq.) and a base like triethylamine (1.2 eq.) or sodium hydroxide. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the N-Boc protected amine. For less nucleophilic amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be added.[1]
Benzyloxycarbonyl (Cbz) Group Introduction
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl).
Experimental Protocol: The amine (1.0 eq.) is dissolved in a suitable solvent system, such as aqueous sodium carbonate or a mixture of an organic solvent (e.g., THF, DCM) and water. The solution is cooled to 0 °C, and benzyl chloroformate (1.1 eq.) is added dropwise while maintaining the pH between 9-10 with the addition of a base like 2M NaOH. The reaction is stirred for a few hours at 0 °C to room temperature. After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the N-Cbz protected amine.[2]
Comparative Stability of the Protecting Groups
The stability of a protecting group under various reaction conditions is a crucial factor in multistep synthesis.
| Condition | Octyloxycarbonyl (Oc) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Strong Acid (e.g., TFA, HCl) | Likely Labile | Labile | Stable (short exposure), Labile (prolonged exposure or stronger acids like HBr) |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Stable | Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Likely Labile | Stable | Labile |
| Nucleophiles (e.g., amines, organometallics) | Stable | Stable | Stable |
The stability of the octyloxycarbonyl group is predicted to be similar to that of the Cbz group, given their structural similarity as carbamates derived from a primary alcohol. They are generally stable to a range of synthetic conditions but can be cleaved under strong acid or hydrogenolysis conditions. The Boc group, on the other hand, is uniquely sensitive to acidic conditions due to the formation of the stable tert-butyl cation upon cleavage. This difference in stability allows for orthogonal protection strategies where Boc and Cbz/Oc groups can be selectively removed in the presence of each other.
Deprotection Strategies: Experimental Protocols
The selective removal of a protecting group is as important as its introduction.
Octyloxycarbonyl (Oc) Group Deprotection
While specific literature on the deprotection of the octyloxycarbonyl group is scarce, the cleavage methods are expected to be similar to those used for other primary alkyl carbamates like Cbz.
Predicted Experimental Protocols:
-
Catalytic Hydrogenolysis: The N-Oc protected amine is dissolved in a solvent like methanol or ethanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amine.
-
Acidolysis: Treatment with a strong acid such as HBr in acetic acid or trifluoroacetic acid (TFA) at room temperature or with gentle heating would likely cleave the octyl carbamate.
tert-Butyloxycarbonyl (Boc) Group Deprotection
The Boc group is readily cleaved under acidic conditions.
Experimental Protocol: The N-Boc protected amine is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), is added.[1] The reaction is typically stirred at room temperature for 1-2 hours. The solvent and excess acid are then removed under reduced pressure to yield the amine salt.
Benzyloxycarbonyl (Cbz) Group Deprotection
The most common method for Cbz deprotection is catalytic hydrogenolysis.
Experimental Protocol: The N-Cbz protected compound is dissolved in a solvent such as methanol, ethanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction mixture is then stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature. Upon completion of the reaction, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated to give the deprotected amine.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines using octyl chloroformate, Boc anhydride, and Cbz chloride.
Signaling Pathways and Logical Relationships
The choice of a protecting group is often dictated by the presence of other functional groups in the molecule and the desired reaction pathway. The following diagram illustrates a decision-making process for selecting between Oc, Boc, and Cbz based on the stability of other functionalities.
Conclusion
The choice between octyl chloroformate, Boc anhydride, and benzyl chloroformate as an amine protecting group depends heavily on the specific requirements of the synthetic route.
-
Boc remains the protecting group of choice for its ease of introduction and mild, acid-labile deprotection, making it orthogonal to many other protecting groups.
-
Cbz is a robust protecting group, stable to a wide range of conditions and is ideal when acidic deprotection is not feasible. Its removal by catalytic hydrogenolysis is clean and efficient, provided no other reducible functional groups are present.
-
Octyl chloroformate presents an interesting alternative, potentially offering increased lipophilicity to protected intermediates which could be advantageous in certain synthetic contexts. However, the lack of extensive literature on its deprotection and stability profile necessitates further investigation for its widespread application. Researchers considering this protecting group should be prepared to optimize deprotection conditions, likely mirroring those for the Cbz group.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group in the context of the entire synthetic plan is paramount for a successful outcome.
References
Safety Operating Guide
Proper Disposal and Handling of Carbonochloridic Acid, Octyl Ester
This guide provides essential safety, handling, and disposal procedures for Carbonochloridic acid, octyl ester (also known as octyl chloroformate). Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This substance is toxic, corrosive, and water-reactive, demanding meticulous handling by trained professionals.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous material that can cause severe skin burns, eye damage, and is toxic if inhaled or absorbed through the skin[1]. It is also a combustible liquid[2]. All handling must occur in a designated area equipped for hazardous chemical use.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. An 8-inch minimum faceshield is also recommended[3][4]. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected before use and disposed of according to good laboratory practices[3][4]. |
| Body Protection | A complete chemical-resistant suit and impervious clothing are required. Fire/flame resistant clothing is also advised[1][4][5]. |
| Respiratory | All handling must be done in a chemical fume hood.[2][6] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator[6]. |
Handling and Storage:
-
Ventilation: Always handle the material in a well-ventilated area or under a chemical fume hood[2][3].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][2]. Remove and wash contaminated clothing before reuse[1].
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge[2][3][4].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[1][3][4]. The recommended storage temperature is 2-8°C[4]. The material is moisture-sensitive[4].
-
Incompatibilities: Avoid contact with bases, strong oxidizing agents, alcohols, and amines[2][6].
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the area and mitigate exposure.
Step-by-Step Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area and secure the location[3][4].
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors[3][4].
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark[3][4].
-
Don PPE: Wear the full required PPE, including respiratory protection, before re-entering the area[3][4].
-
Containment: Prevent the spill from spreading or entering drains[1][3].
-
Absorption: For liquid spills, use an inert absorbent material to soak up the substance. Alternatively, use an electrically protected vacuum cleaner or wet-brushing to collect the material[4][6].
-
Collection: Carefully collect the absorbed material and spill residue into a suitable, closed, and properly labeled container for hazardous waste disposal[1][3][6].
Proper Disposal Procedures
Disposal of this compound, and its contaminated materials must be treated as hazardous waste and handled in strict accordance with all federal, state, and local regulations[2].
Primary Disposal Method: The universally recommended method for disposal is through a licensed and certified hazardous waste management company[4][5]. This ensures the material is handled and processed safely and legally.
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful flue gases[3][4].
-
Do Not: Do not discharge the chemical into sewer systems or the environment[1][3].
Disposal of Contaminated Packaging: Containers that held octyl chloroformate must also be treated as hazardous waste.
-
Unused Product: Dispose of contaminated packaging as you would the unused product[4].
-
Reconditioning: Alternatively, containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be offered for recycling or reconditioning[3].
-
Landfill: After proper cleaning and rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill where regulations permit[3].
References
Essential Safety and Logistical Information for Handling Carbonochloridic Acid, Octyl Ester
This document provides comprehensive guidance for the safe handling, use, and disposal of Carbonochloridic acid, octyl ester, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₇ClO₂ | [1][2][3] |
| Molecular Weight | 192.68 g/mol | [1][3] |
| Boiling Point | 90-91 °C @ 11 mmHg | [2][4] |
| Flash Point | 75 °C | [2][4] |
| Density | 0.984 g/cm³ | [2][4] |
| Vapor Pressure | 0.39 psi @ 20 °C | [2][4] |
| Storage Temperature | 2-8 °C | [5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale | Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and vapors that can cause severe eye damage. | [6][7] |
| Skin Protection | Chemical-resistant gloves (inspect before use), fire/flame resistant and impervious clothing, and a lab coat. | Prevents skin contact, which can cause severe burns and toxicity. | [5][6][8][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required. | Protects against inhalation of toxic vapors. | [6][8][9] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the necessary precautions for handling this chemical from acquisition to disposal.
1. Preparation and Precautionary Measures:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10][7]
-
Don all required personal protective equipment as outlined in the table above.[5][6][8][7]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5][10][9]
2. Handling the Chemical:
-
Use non-sparking tools to prevent ignition.[10]
3. In Case of a Spill:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth).[8][12]
-
Collect the absorbed material into a suitable, closed container for disposal.
4. Disposal:
-
Dispose of the waste material through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.
-
Do not allow the chemical to enter drains or sewer systems.[10]
-
Contaminated packaging should be triple-rinsed and disposed of appropriately.[10]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [6][8][7][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [6][7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [6][8][9] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8][7][9] |
Chemical Spill Workflow
The following diagram illustrates the procedural flow for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. CHLOROFORMIC ACID N-OCTYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. echemi.com [echemi.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
